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  • Product: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
  • CAS: 1221715-93-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate: A Bifunctional Scaffold for Advanced Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Targeted Protein Degradation Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The transition from tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Targeted Protein Degradation Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The transition from traditional occupancy-driven pharmacology to event-driven paradigms—most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—has placed unprecedented demands on linker chemistry. Linkers are no longer viewed as passive tethers; they are active structural elements that dictate the physicochemical properties, metabolic stability, and ternary complex dynamics of the final therapeutic agent 1.

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) has emerged as a premier bifunctional building block in this space [[2]](). By integrating a conformationally restricted azetidine ring with a highly reactive bromopropoxy vector and an orthogonal tert-butyloxycarbonyl (Boc) protecting group, this scaffold enables the modular, late-stage assembly of complex heterobifunctional molecules 3. This whitepaper details the molecular profile, mechanistic rationale, and validated synthetic workflows for utilizing this critical intermediate.

Physicochemical Profiling & Molecular Architecture

To leverage this compound effectively, one must understand how its atomic composition translates to macroscopic reactivity and biological performance. The azetidine ring acts as a bioisostere for larger, more lipophilic saturated heterocycles (like piperidine), reducing the overall lipophilicity (logP) and metabolic clearance rates of the final drug [[1]]().

Table 1: Molecular and Physicochemical Properties
PropertyValueCausality / Scientific Significance
Chemical Name tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylateStandard IUPAC nomenclature defining the connectivity.
CAS Number 1221715-93-0Unique identifier for database indexing and procurement 2.
Molecular Formula C11H20BrNO3Defines the atomic composition 2.
Molecular Weight 294.19 g/mol Critical for precise stoichiometric calculations in micro-scale coupling 2.
Exact Mass 293.06266 g/mol Essential for High-Resolution Mass Spectrometry (HRMS) validation 2.
SMILES BrCCCOC1CN(C(=O)OC(C)(C)C)C1Enables computational modeling of ternary complexes [[2]]().
Topological Polar Surface Area 38.8 ŲIndicates excellent membrane permeability potential, crucial for intracellular targets 2.

Mechanistic Pathways & Orthogonal Reactivity

The true power of this scaffold lies in its orthogonal reactivity . The molecule features two distinct functional handles that can be manipulated independently without cross-interference:

  • The Primary Bromide: A soft, highly reactive electrophile primed for Bimolecular Nucleophilic Substitution ( SN​2 ).

  • The Boc-Protected Amine: A latent secondary amine that remains completely inert to basic/nucleophilic conditions but can be rapidly unmasked under specific acidic conditions.

OrthogonalReactivity A tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate B SN2 Displacement (Nucleophile attack on Br) A->B Base, DMF/MeCN C Boc Deprotection (TFA or HCl) A->C Acidic Conditions D Alkyl/Aryl Ether/Amine Intermediate B->D Yield > 85% E Free Azetidine Secondary Amine C->E Yield > 95%

Caption: Orthogonal reactivity pathways of the bifunctional azetidine linker.

Experimental Workflows: Precision Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail not just what to do, but why each parameter is chosen, ensuring a self-validating experimental system.

Protocol 1: Nucleophilic Displacement ( SN​2 ) of the Primary Bromide

This step is typically used to attach the linker to a nucleophile-bearing Protein of Interest (POI) ligand or an E3 ligase ligand (e.g., a phenolic hydroxyl group on a VHL ligand).

  • Step 1: Solvation. Dissolve the nucleophilic ligand (1.0 equiv) in anhydrous N,N -Dimethylformamide (DMF) (0.1 M concentration).

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates cations (like K+ or Cs+ ) while leaving the nucleophilic anion relatively "naked" and highly reactive, lowering the activation energy for the SN​2 transition state.

  • Step 2: Base Activation. Add Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv) to the solution and stir for 15 minutes.

    • Causality: The "cesium effect" is critical here. The large ionic radius and high polarizability of the cesium ion prevent tight ion-pairing with the nucleophile, drastically accelerating reaction kinetics compared to sodium or potassium bases.

  • Step 3: Electrophile Introduction. Add tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 equiv) dropwise.

    • Causality: A slight stoichiometric excess of the linker ensures complete consumption of the typically more valuable complex ligand.

  • Step 4: Thermal Promotion. Heat the reaction mixture to 60°C for 4–6 hours under an inert argon atmosphere.

    • Causality: 60°C provides sufficient thermal energy to overcome the SN​2 activation barrier without risking the thermal degradation of the Boc group, which typically requires temperatures exceeding 100°C or strong acids to cleave.

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The definitive indicator of success is the disappearance of the starting material mass ( m/z 294.19). Because the starting material contains a bromine atom, its isotopic signature (a distinct 1:1 doublet at M and M+2) will be entirely absent in the product mass spectrum, providing unambiguous confirmation of bromide displacement.

Protocol 2: Orthogonal Deprotection of the Azetidine Nitrogen

Once the bromide is successfully displaced, the azetidine nitrogen must be unmasked to allow for the second conjugation step (e.g., amide coupling to the other half of the PROTAC).

  • Step 1: Solvation. Dissolve the intermediate from Protocol 1 in anhydrous Dichloromethane (DCM).

  • Step 2: Acidic Cleavage. Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution.

    • Causality: TFA selectively protonates the tert-butyl ester oxygen. This initiates an E1-type elimination mechanism, expelling isobutylene gas and carbon dioxide. The gaseous nature of the byproducts drives the reaction to completion according to Le Chatelier's principle.

  • Step 3: Incubation. Stir at room temperature for 1–2 hours.

    • Causality: Room temperature provides a perfect balance—rapid cleavage of the Boc group while minimizing the risk of cleaving sensitive ether linkages that might be present elsewhere in the molecule.

  • Step 4: Isolation. Concentrate the mixture under reduced pressure, then co-evaporate with toluene (3x).

    • Causality: Toluene forms an azeotrope with TFA. This step completely removes residual acid without requiring a basic aqueous workup, which could result in the loss of the highly polar, water-soluble free azetidine into the aqueous phase.

Self-Validating Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The Boc-protected starting material will not stain. Upon successful deprotection, heating the TLC plate will yield a vivid yellow/brown spot characteristic of secondary amines, confirming the unmasking of the nitrogen.

Table 2: Reaction Optimization Parameters for SN​2 Conjugation
ParameterSub-optimal ChoiceOptimal ChoiceCausality for Optimization
Solvent Methanol (Protic)DMF (Aprotic) Protic solvents hydrogen-bond to the nucleophile, dampening its reactivity.
Base Triethylamine Cs2​CO3​ Inorganic bases prevent competing quaternization reactions that occur with amine bases.
Temperature Room Temp60°C Accelerates the reaction to outcompete potential hydrolysis of the bromide.

Application in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the physical distance and spatial orientation between the E3 ligase and the POI are dictated by the linker 4. Highly flexible PEG chains often incur a massive entropic penalty upon ternary complex formation.

By incorporating the rigid azetidine motif provided by tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate, medicinal chemists can pre-organize the linker geometry, reducing this entropic penalty 1. Furthermore, the basicity of the azetidine nitrogen (once deprotected and functionalized) can significantly improve the aqueous solubility of the massive PROTAC molecule, a common bottleneck in drug development 5.

PROTACAssembly Step1 Target Ligand (POI) Nucleophilic Handle Step3 SN2 Conjugation (Base-mediated) Step1->Step3 Step2 Azetidine Linker (Bromide Electrophile) Step2->Step3 Step4 Boc Deprotection (TFA) Step3->Step4 Step6 Amide Coupling (HATU/DIPEA) Step4->Step6 Step5 E3 Ligase Ligand (Carboxylic Acid) Step5->Step6 Step7 Fully Assembled PROTAC (Ternary Complex Inducer) Step6->Step7

Caption: Stepwise PROTAC assembly utilizing the azetidine linker's orthogonal handles.

Conclusion

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is far more than a simple chemical reagent; it is a meticulously designed molecular scaffold that addresses specific pharmacokinetic and synthetic challenges in modern drug discovery. By understanding the causality behind its orthogonal reactivity and structural rigidity, researchers can deploy this compound to construct highly optimized PROTACs and ADCs with superior biological efficacy.

References

  • 1221715-93-0 ((tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate) - 960化工网 Source: chem960.com URL:2

  • Piperidine-azetidine-Br | PROTAC Linker Chemical Source: medchemexpress.com URL:4

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation Source: nih.gov (PMC) URL:3

  • Azetidine-3-carboxylic acid | ADC Linker Source: medchemexpress.com URL:6

  • Azetidine-3-carboxylic acid | CAS#:36476-78-5 Source: chemsrc.com URL:5

  • Classification of most common linkers used in PROTAC design based on... Source: researchgate.net URL:1

Sources

Exploratory

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate CAS number and material safety data

Technical Whitepaper: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in Modern Drug Discovery Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugat...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in Modern Drug Discovery

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the geometric and physicochemical properties of linker moieties dictate the pharmacokinetic success of the chimeric molecule. tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) has emerged as a highly valuable bifunctional building block[1]. By incorporating a rigid, sp³-rich azetidine ring coupled with a flexible propoxy spacer and a terminal bromide leaving group, this compound offers precise spatial vectors for cross-linking pharmacophores.

Physicochemical Profiling

Understanding the baseline properties of this molecule is critical for predicting its behavior in organic synthesis and chromatographic purification. The azetidine ring imparts unique conformational rigidity, while the Boc-protecting group ensures orthogonality during downstream functionalization[2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Descriptor
CAS Registry Number 1221715-93-0[1]
Molecular Formula C11H20BrNO3[1]
Molecular Weight 294.18 g/mol [1]
InChIKey XYRRZACCGWDLGZ-UHFFFAOYSA-N[1]
Predicted Boiling Point 319.8 ± 32.0 °C[1]
Predicted Density 1.32 ± 0.1 g/cm³[1]
Topological Polar Surface Area 38.8 Ų[1]

Material Safety and Handling Protocols

Due to the presence of a terminal primary bromide, this compound acts as an alkylating agent. It requires stringent safety protocols to mitigate exposure risks. The globally harmonized system (GHS) classifies it with multiple hazard statements[3].

Table 2: GHS Hazard Classifications and Mitigation

Hazard ClassHazard CodeDescriptionHandling Causality & Mitigation
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled[3].Causality : Alkylating agents react with biological nucleophiles. Mitigation : Handle exclusively in a Class II fume hood with nitrile gloves.
Skin Irritation H315Causes skin irritation[3].Mitigation : Wear lab coat and immediately wash affected areas with PEG-400 followed by water.
Eye Damage H318Causes serious eye damage[3].Mitigation : Splash-proof safety goggles are mandatory.
STOT SE 3 H336May cause drowsiness or dizziness[3].Mitigation : Ensure active ventilation; monitor for CNS depression symptoms.

Synthetic Methodology & Mechanistic Causality

The synthesis of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate relies on a classic Williamson ether synthesis framework, optimized to prevent dimerization.

Self-Validating Experimental Protocol:

  • Preparation & Deprotonation :

    • Step: Dissolve 1.0 equivalent of 1-Boc-3-hydroxyazetidine in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

    • Step: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the secondary alcohol, driving the reaction to completion via the evolution of hydrogen gas. DMF, a polar aprotic solvent, effectively solvates the sodium cation, leaving the resulting alkoxide "naked" and highly nucleophilic.

    • Validation: The cessation of bubbling (H₂ gas evolution) serves as a visual, self-validating indicator that deprotonation is complete.

  • Alkylation :

    • Step: Add 3.0 to 5.0 equivalents of 1,3-dibromopropane dropwise to the alkoxide solution at 0 °C, then allow to warm to room temperature.

    • Causality: A large stoichiometric excess of 1,3-dibromopropane is critical. It statistically overwhelms the reaction matrix, ensuring the alkoxide attacks a fresh molecule of the dibromide rather than reacting with the mono-alkylated product, which would yield an unwanted symmetric dimer.

  • Quenching & Workup :

    • Step: Quench the reaction strictly at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: NH₄Cl provides a mild proton source to safely neutralize any unreacted NaH without causing the highly exothermic and potentially explosive reaction associated with pure water.

  • Purification & Characterization :

    • Step: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify via silica gel flash chromatography. TLC monitoring (e.g., 3:1 Hexanes/Ethyl Acetate) will show the disappearance of the polar alcohol and the emergence of the less polar target compound. Confirm identity via LC-MS (Expected[M+H]⁺: 294.07)[4].

SynthesisWorkflow SM 1-Boc-3-hydroxyazetidine (Starting Material) Base NaH / Anhydrous DMF (Irreversible Deprotonation) SM->Base Step 1 (0 °C) Intermediate Naked Alkoxide Intermediate + H2 Gas (Validation) Base->Intermediate H2 Evolution Electrophile Excess 1,3-Dibromopropane (SN2 Alkylation) Intermediate->Electrophile Step 2 (RT) Product tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate Electrophile->Product Prevents Dimerization

Synthetic workflow for tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate via SN2 alkylation.

Applications in Medicinal Chemistry

In the design of modern therapeutics, particularly inhibitors and degraders, the spatial relationship between binding domains is paramount. Azetidine derivatives are frequently employed to improve the metabolic stability and alter the pKa of drug candidates[5].

When utilized in PROTACs, the terminal bromide of CAS 1221715-93-0 serves as a prime electrophile for nucleophilic displacement (e.g., by amines or phenols attached to an E3 ligase ligand). Subsequently, the Boc group can be cleaved under acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to reveal the secondary amine of the azetidine ring. This amine can then be coupled to a target protein ligand via amide bond formation or reductive amination. The resulting linker provides a balance of flexibility (from the propyl chain) and rigidity (from the azetidine), which is often critical for forming the ternary complex required for targeted protein degradation.

PROTAC_Assembly Linker CAS 1221715-93-0 (Bifunctional Linker) E3 E3 Ligase Ligand (Nucleophilic Attack on Bromide) Linker->E3 Step 1: SN2 Deprotection Boc Cleavage (TFA / DCM) E3->Deprotection Step 2: Unmasking POI Target Protein Ligand (Amidation at Azetidine N) Deprotection->POI Step 3: Coupling PROTAC Fully Assembled PROTAC (Optimized Trajectory) POI->PROTAC Final Assembly

Integration of the azetidine-propoxy derivative as a rigidifying linker in PROTAC design.

References

  • Title: 1221715-93-0 ((tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate)
  • Title: tert-butyl 3-(3-bromopropoxy)
  • Source: uni.
  • Title: 1221715-93-0 (C11H20BrNO3)
  • Source: google.

Sources

Foundational

Unveiling the Structure: A Technical Guide to the Reference NMR Spectrum of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

For Immediate Release A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development and complex organic synthesis, the unambiguous structur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the unambiguous structural verification of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This in-depth technical guide provides a comprehensive reference for the ¹H and ¹³C NMR spectra of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate , a key building block in medicinal chemistry.

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple presentation of spectral data. It offers a detailed interpretation of the predicted spectra, outlines a robust experimental protocol for data acquisition, and provides insights into the underlying principles of NMR for the structural elucidation of this and related heterocyclic systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. These predictions are generated using advanced computational algorithms and serve as a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Data for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (500 MHz, CDCl₃)

Atom LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a 1.45Singlet9H-
b 4.08Triplet2H7.5
c 3.85Triplet2H7.5
d 4.25Multiplet1H-
e 3.55Triplet2H6.0
f 3.45Triplet2H6.5
g 2.05Quintet2H6.2

Table 2: Predicted ¹³C NMR Data for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (125 MHz, CDCl₃)

Atom LabelChemical Shift (δ, ppm)
1 28.5
2 79.5
3 156.2
4 54.0
5 65.0
6 68.0
7 32.0
8 30.5

Structural Assignment and Interpretation

The predicted chemical shifts and coupling patterns provide a detailed roadmap for the assignment of each proton and carbon atom within the molecule.

Molecular Structure and Atom Labeling

Caption: Molecular structure of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis
  • tert-Butyl Group (a): The most upfield and intense signal at approximately 1.45 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. Its singlet multiplicity is due to the absence of adjacent protons.

  • Azetidine Ring Protons (b, c, d): The protons on the four-membered azetidine ring are expected to appear as complex multiplets due to their diastereotopic nature and geminal and vicinal couplings. The protons on the carbons adjacent to the nitrogen (b and c) are predicted around 4.08 and 3.85 ppm. The proton on the carbon bearing the propoxy group (d) is shifted further downfield to around 4.25 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Propoxy Chain Protons (e, f, g): The methylene protons of the propoxy chain exhibit characteristic triplet and quintet patterns. The protons alpha to the oxygen (e) are the most deshielded in this chain, appearing around 3.55 ppm. The protons alpha to the bromine atom (f) are also significantly deshielded, resonating at approximately 3.45 ppm. The central methylene protons (g) appear as a quintet around 2.05 ppm, being coupled to the two adjacent methylene groups.

¹³C NMR Spectrum Analysis
  • tert-Butyl Group (1, 2): The three equivalent methyl carbons of the tert-butyl group (1) are expected around 28.5 ppm, while the quaternary carbon (2) will appear further downfield at approximately 79.5 ppm.

  • Boc Carbonyl (3): The carbonyl carbon of the Boc protecting group (3) is characteristically found in the downfield region, around 156.2 ppm.

  • Azetidine Ring Carbons (4, 5): The two equivalent carbons of the azetidine ring adjacent to the nitrogen (4) are predicted to be around 54.0 ppm. The carbon atom substituted with the propoxy group (5) is shifted downfield to approximately 65.0 ppm due to the ether linkage.

  • Propoxy Chain Carbons (6, 7, 8): The carbon attached to the oxygen (6) is the most deshielded of the chain at around 68.0 ppm. The carbon bearing the bromine atom (8) is predicted at approximately 30.5 ppm, and the central carbon (7) at around 32.0 ppm.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a standardized, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for this compound, and its residual proton signal (at ~7.26 ppm) can be used for chemical shift referencing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

G cluster_0 Sample Preparation Weigh Sample Weigh Sample Dissolve in CDCl3 Dissolve in CDCl3 Weigh Sample->Dissolve in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube Homogenize Homogenize Transfer to NMR Tube->Homogenize

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-32, to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

G cluster_1 Data Processing FID Acquisition FID Acquisition Fourier Transform Fourier Transform FID Acquisition->Fourier Transform Phasing Phasing Fourier Transform->Phasing Baseline Correction Baseline Correction Phasing->Baseline Correction Referencing Referencing Baseline Correction->Referencing Integration & Peak Picking Integration & Peak Picking Referencing->Integration & Peak Picking

Exploratory

Solvometric Profiling and Application Guide for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Executive Summary In contemporary medicinal chemistry, there is a strategic paradigm shift toward incorporating sp³-rich, saturated heterocycles to improve the physicochemical properties and clinical success rates of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, there is a strategic paradigm shift toward incorporating sp³-rich, saturated heterocycles to improve the physicochemical properties and clinical success rates of drug candidates[1]. The azetidine ring system is a premier scaffold for this purpose, offering conformational rigidity while minimizing lipophilicity compared to larger piperidine or pyrrolidine rings.

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) is a highly versatile, bifunctional building block[2][3]. It features a protected secondary amine (N-Boc) and a reactive primary alkyl bromide tethered via an ether linkage. This structural duality makes it an exceptional linker intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4] and other targeted protein degraders. Understanding its solubility profile in organic solvents is not merely a logistical necessity; it is the fundamental basis for designing efficient synthetic routes, optimizing nucleophilic substitutions (S_N2), and engineering high-yield purification workflows.

Physicochemical & Structural Determinants of Solvation

To predict and manipulate the solubility of this compound, we must analyze its molecular descriptors and translate them into thermodynamic solvation principles. The dissolution of an organic solute is governed by its ability to match the cohesive energy density of the solvent, a concept mathematically formalized by Hansen Solubility Parameters (HSP)[5].

Structural Analysis
  • The Boc (tert-butyloxycarbonyl) Group: This bulky, highly branched aliphatic moiety imparts significant lipophilicity (dispersion forces, δD​ ) and sterically shields the azetidine nitrogen.

  • The Azetidine-Ether Core: The oxygen atoms in the carbamate and the ether linkage serve as hydrogen bond acceptors (HBA = 3)[2], providing moderate polarity ( δP​ ).

  • The Bromopropyl Chain: The terminal halogen adds polarizability and further hydrophobic bulk.

  • Absence of Protons: Crucially, the molecule possesses zero hydrogen bond donors (HBD = 0)[2].

Quantitative Descriptors
PropertyValueMechanistic Implication for Solvation
Molecular Weight 294.19 g/mol [2][3]Moderate size; easily solvated by standard organic solvents without requiring polymer-level disruption.
XLogP (Hydrophobicity) 1.9[2]Moderately lipophilic. Prefers organic phases over aqueous phases during liquid-liquid extraction.
Topological Polar Surface Area (TPSA) 38.8 Ų[2]Low polarity. Indicates excellent solubility in moderately polar to non-polar aprotic solvents (e.g., DCM, EtOAc).
H-Bond Donors / Acceptors 0 / 3[2]Incapable of self-association via H-bonding. Cannot disrupt the strong H-bond networks of water ( δH​ ).

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical parameters, the solubility of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate can be categorized across different solvent classes. The data below synthesizes theoretical HSP matching[5] with empirical laboratory observations.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Causality
Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF)> 100 mg/mL (Highly Soluble)Excellent matching of dispersion ( δD​ ) and polarity ( δP​ ) parameters. The lack of solvent H-bonding perfectly accommodates the solute's HBD=0 status.
Highly Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)> 100 mg/mL (Highly Soluble)The strong dipole moments of DMF/DMSO interact favorably with the carbamate and ether dipoles. Ideal for S_N2 reactions.
Moderate Polar (Esters/Ethers) Ethyl Acetate (EtOAc), Diethyl Ether> 50 mg/mL (Soluble)The aliphatic portions of EtOAc solvate the Boc group, while the ester carbonyl interacts with the solute's dipoles. Excellent for extraction.
Polar Protic Methanol (MeOH), Ethanol (EtOH)10 - 50 mg/mL (Moderately Soluble)The solvent acts as an H-bond donor to the solute's ether/carbamate oxygens, but the bulky hydrophobic Boc group resists tight solvation by protic networks.
Non-Polar Aliphatic Hexanes, Heptane< 10 mg/mL (Poorly Soluble)Aliphatics match the Boc group's dispersion forces but fail to solvate the polar carbamate/ether core, leading to potential precipitation.
Aqueous Water, Aqueous Buffers< 0.1 mg/mL (Insoluble)The hydrophobic effect dominates. The solute cannot break the strong water-water hydrogen bond network ( δH​ ), resulting in phase separation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to empirically determine the solubility of this compound and how to leverage its solubility profile for synthetic purification.

Protocol: Solvometric Profiling via Visual/Gravimetric Titration

This protocol establishes the exact solubility limit of the compound in a target solvent at standard ambient temperature and pressure (SATP).

  • Preparation: Accurately weigh 10.0 mg of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate into a clear, 2.0 mL glass HPLC vial equipped with a PTFE-lined cap.

  • Titration: Using a calibrated micropipette, add the target solvent (e.g., EtOAc) in 100 µL increments.

  • Agitation: After each addition, seal the vial and subject it to vortex mixing for 60 seconds, followed by ultrasonication in a water bath at 25°C for 5 minutes.

  • Inspection: Visually inspect the vial against both a dark and light background.

    • Causality Check: If turbidity or particulate matter persists, the cohesive energy of the solute crystal lattice has not been fully overcome by the solvent.

  • Iteration: Repeat steps 2-4 until the solution is completely optically clear.

  • Calculation: Calculate solubility ( S ) as S=Masssolute​/Volumesolvent_added​ (mg/mL).

SolubilityProtocol A Weigh Compound (10 mg aliquots) B Add Solvent (100 µL increments) A->B C Vortex & Sonicate (25°C, 5 min) B->C D Visual Inspection (Turbidity Check) C->D E Clear Solution? D->E E->B No (Add more) F Record Solubility (mg/mL) E->F Yes

Workflow for empirical determination of organic solvent solubility.

Protocol: Solvent-Driven Liquid-Liquid Extraction (LLE)

Because the compound is highly soluble in EtOAc and insoluble in water, LLE is the optimal method for isolating it after an S_N2 reaction (e.g., displacing the bromide with a phenol or amine).

  • Quenching: Dilute the crude reaction mixture (typically in DMF or DMSO) with a 10-fold volumetric excess of deionized water.

    • Causality: Water acts as an anti-solvent for the azetidine derivative while perfectly solvating the DMF/DMSO and inorganic salts.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the aqueous mixture in a separatory funnel.

  • Partitioning: Shake vigorously and vent. Allow the phases to separate. The azetidine derivative will partition entirely into the upper organic (EtOAc) layer due to its XLogP of 1.9[2].

  • Washing: Wash the isolated organic phase with brine (saturated NaCl) to remove residual water and trace polar impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified intermediate.

Workflow Start tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate Solvation Solvation in Polar Aprotic (DMF/DMSO) Start->Solvation Dissolution Reaction Nucleophilic Substitution (SN2) Targeting Bromide Solvation->Reaction Add Nucleophile + Base Extraction Liquid-Liquid Extraction (EtOAc / H2O) Reaction->Extraction Aqueous Quench Deprotection Boc Deprotection (TFA / DCM) Extraction->Deprotection Organic Phase Isolation Product Functionalized Azetidine Linker Deprotection->Product Cleavage & Precipitation

Solvent-dependent synthetic workflow utilizing the azetidine derivative.

Conclusion

The solubility profile of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is dictated by its lipophilic Boc group and polar, non-hydrogen-bonding core. Its high solubility in polar aprotic solvents (DCM, DMF) makes it an ideal substrate for homogeneous cross-coupling and substitution reactions[1][4]. Conversely, its strict insolubility in water enables highly efficient downstream processing via aqueous quenching and organic extraction. By leveraging these solvometric properties, medicinal chemists can seamlessly integrate this sp³-rich scaffold into complex drug discovery pipelines.

References

  • Modular, stereocontrolled C β –H/C α –C activation of alkyl carboxylic acids . PNAS. Retrieved from:[Link]

  • Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation . NIH / PMC. Retrieved from:[Link]

  • Hansen solubility parameters : a user's handbook . Kinam Park. Retrieved from:[Link]

Sources

Foundational

The Strategic Utility of Azetidine-1-Carboxylate Derivatives in Modern Drug Discovery: Mechanisms, Applications, and Workflows

Executive Summary & Structural Rationale The paradigm of modern medicinal chemistry has steadily shifted from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. Among these, the azetidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The paradigm of modern medicinal chemistry has steadily shifted from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. Among these, the azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a privileged structural motif. Specifically, azetidine-1-carboxylate derivatives offer a unique combination of conformational rigidity, reduced lipophilicity (compared to piperidines and pyrrolidines), and precise vector projection for substituents.

As a Senior Application Scientist, I have observed that these derivatives serve two distinct but equally critical roles in drug discovery:

  • As Tunable Covalent Warheads: Acting as mechanism-based inhibitors for serine hydrolases.

  • As Strained Synthetic Intermediates: Providing the core architecture for complex target molecules, such as Janus kinase (JAK) inhibitors.

This whitepaper dissects the causality behind their mechanism of action, provides self-validating experimental workflows, and synthesizes recent pharmacological data to guide your next drug discovery campaign.

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

Azetidine-1-carboxylates have proven highly effective as covalent inhibitors of serine hydrolases, most notably Monoacylglycerol Lipase (MAGL) . MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system, making it a prime target for neuroinflammatory and analgesic therapies[1].

The Acylation Mechanism and Ring Strain Causality

The mechanism of action relies on the carbamate moiety acting as a reactive electrophile. When the inhibitor enters the MAGL active site, the catalytic serine (Ser122) mounts a nucleophilic attack on the carbonyl carbon of the azetidine-1-carboxylate[2].

Why choose an azetidine over a standard piperidine? The causality lies in ring strain and amide planarity . The four-membered azetidine ring forces a deviation from the ideal geometry of the carbamate amide bond, decreasing its planarity and resonance stabilization. This "spring-loaded" strain makes the azetidine carbamate significantly more susceptible to nucleophilic attack than larger, less strained rings, thereby enhancing the reactivity of the covalent warhead[3].

Furthermore, in vivo PET imaging studies utilizing 11 C-labeled azetidine-carboxylates have revealed unexpected washout kinetics. Unlike classic irreversible inhibitors, the acylated azetidine-MAGL complex undergoes a slow hydrolysis (turnover), eventually reactivating the enzyme[2]. This pseudo-irreversible mechanism is a highly desirable trait, as it mitigates the long-term toxicity risks associated with permanent enzyme inactivation.

Pathway Visualization

G N1 MAGL Active Site (Catalytic Ser122) N3 Nucleophilic Attack (Tetrahedral Intermediate) N1->N3 Binding & Alignment N2 Azetidine-1-Carboxylate Inhibitor N2->N3 Strained Carbamate N4 Acylated Enzyme Complex (Covalent Inhibition) N3->N4 Intermediate Collapse N5 Leaving Group Expulsion (e.g., Hexafluoroisopropanol) N3->N5 Cleavage N6 Enzyme Turnover (Hydrolytic Washout) N4->N6 Slow in vivo Hydrolysis N6->N1 Enzyme Reactivation

Caption: Mechanism of action for MAGL covalent inhibition by azetidine-1-carboxylates and subsequent turnover.

Structural Utility: Fragment-Based Drug Discovery (FBDD)

Beyond their use as covalent warheads, azetidine-1-carboxylates are indispensable as synthetic building blocks. A prime example is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , a critical intermediate in the synthesis of the JAK1/JAK2 inhibitor Baricitinib[4].

The strategic placement of the cyanomethylene group—an activated alkene and a nitrile—on the Boc-protected azetidine core creates a versatile platform for constructing complex pyrrolo[2,3-d]pyrimidine architectures. The rigidity of the azetidine ring ensures that the resulting pharmacophore maintains a precise spatial orientation, which is critical for fitting into the narrow ATP-binding pocket of Janus kinases[4].

Synthetic Workflow Visualization

G Step1 tert-Butyl 3-oxoazetidine -1-carboxylate Step3 Horner-Wadsworth-Emmons (HWE) Olefination Step1->Step3 Step2 Diethyl (cyanomethyl)phosphonate + Base Step2->Step3 Carbanion Generation Step4 tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate Step3->Step4 Milder Conditions (-10°C) Step5 Baricitinib Core (JAK1/2 Inhibitor) Step4->Step5 Core Coupling

Caption: Synthetic workflow for generating JAK inhibitor intermediates via HWE olefination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the choice was made.

Protocol A: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate via HWE Olefination

Causality: The Horner-Wadsworth-Emmons (HWE) olefination is strictly preferred over the classical Wittig reaction for this substrate. The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide. This allows for milder reaction conditions, which is critical to prevent base-catalyzed ring-opening or degradation of the highly strained azetidine core[4].

  • Carbanion Generation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C. Dropwise add diethyl (cyanomethyl)phosphonate (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Aldehyde/Ketone Addition: Prepare a separate solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF. Add this dropwise to the carbanion slurry, strictly maintaining the internal temperature between -10 °C and -5 °C[4].

  • Reaction Progression: Maintain the reaction at -10 °C for 2 hours to ensure selective attack without ring degradation. Slowly warm to room temperature (25 °C) and stir for 16 hours.

  • Validation: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc. Confirm complete consumption of the starting ketone via LC-MS (monitoring for the M+H+ peak corresponding to the product).

Protocol B: Activity-Based Protein Profiling (ABPP) for MAGL Target Engagement

Causality: Standard substrate-based assays can yield false positives due to compound aggregation. ABPP utilizes a broad-spectrum fluorophosphonate probe (TAMRA-FP) that covalently binds only to catalytically active serine hydrolases. By pre-incubating the proteome with the azetidine-1-carboxylate, we quantify the reduction in TAMRA-FP fluorescence, validating true active-site engagement rather than non-specific protein binding.

  • Proteome Preparation: Homogenize rat brain tissue in PBS. Centrifuge at 100,000 x g to isolate the membrane fraction (where MAGL resides). Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation: Treat 50 µL of the proteome with varying concentrations of the azetidine-1-carboxylate inhibitor (0.1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37 °C.

  • Probe Labeling: Add TAMRA-FP (1 µM final concentration) to the mixture and incubate for an additional 30 minutes at room temperature. Self-Validation: The TAMRA-FP will label all uninhibited MAGL enzymes.

  • Resolution & Quantification: Quench the reaction with SDS loading buffer. Resolve proteins using 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (532 nm excitation). Quantify the dose-dependent disappearance of the ~33 kDa MAGL fluorescent band to calculate the IC50​ .

Quantitative Data Presentation

The following table synthesizes pharmacological data comparing the efficiency of azetidine-derived carbamates against traditional piperidine scaffolds in MAGL inhibition. Note the superior potency (lower IC50​ ) driven by the strained ring architecture.

Compound ClassCore ScaffoldTarget Enzyme IC50​ (nM)Selectivity vs FAAHMechanism
Piperidine Carbamate 6-membered sp3 ringMAGL12.5>100-foldCovalent (Stable)
Azetidine Carbamate 4-membered sp3 ringMAGL3.9>500-foldCovalent (Turnover)
Azetidine Carbamate 4-membered sp3 ringFAAH>10,000N/ANon-inhibitory
11 C-Azetidine Tracer 4-membered sp3 ringMAGL0.68*>1000-foldCovalent (Washout)

*Value obtained with 60-minute pre-incubation, highlighting the time-dependent nature of covalent inhibition.

References

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860-9873. PubMed.[Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. [Link]

  • Cheng, R., et al. (2018). In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. Journal of Medicinal Chemistry, 61(6), 2278-2291. PMC.[Link]

Sources

Exploratory

The Azetidine-Propoxy Linker: A Technical Guide to tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel therapeutic agents with enhanced specificity and efficacy has led medicinal chemists to explore innovative molecular architectu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents with enhanced specificity and efficacy has led medicinal chemists to explore innovative molecular architectures. Among these, the azetidine scaffold has emerged as a "privileged" structure, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] This technical guide provides an in-depth review of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate , a heterobifunctional linker that marries the structural benefits of the azetidine ring with the versatility of a terminal alkyl bromide. We will delve into its strategic design, proposed synthesis, and its pivotal role as a molecular bridge in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The Strategic Value of the Azetidine-Propoxy Motif

The incorporation of the azetidine ring, a four-membered nitrogen-containing heterocycle, into drug candidates is a strategic decision driven by its unique structural and physicochemical properties.[1] Its inherent ring strain and conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability.[2] When combined with a flexible propoxy chain terminating in a reactive bromide, the resulting molecule, tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate, becomes a versatile building block for creating complex therapeutic agents.[3]

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during synthesis and allows for selective deprotection under acidic conditions to reveal a secondary amine for further functionalization. The 3-bromopropoxy chain provides a reactive handle for conjugation to a variety of nucleophilic moieties, such as phenols, amines, and thiols, found on targeting ligands or payload molecules.[3]

Synthesis and Mechanistic Considerations

While a direct, peer-reviewed synthesis of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is not extensively documented in the literature, its preparation can be logically deduced through a two-step process starting from commercially available precursors. The key transformation is a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[4]

Synthesis of the Key Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The synthesis of the pivotal intermediate, tert-Butyl 3-hydroxyazetidine-1-carboxylate, is well-established. A common route involves the protection of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Conceptual Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis 3-hydroxyazetidine_HCl 3-Hydroxyazetidine Hydrochloride N-Boc-3-hydroxyazetidine tert-Butyl 3-hydroxyazetidine-1-carboxylate 3-hydroxyazetidine_HCl->N-Boc-3-hydroxyazetidine Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->N-Boc-3-hydroxyazetidine Base Base (e.g., NaHCO3) Base->N-Boc-3-hydroxyazetidine Solvent_1 Solvent (e.g., Dioxane/Water) Solvent_1->N-Boc-3-hydroxyazetidine Target_Molecule tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate N-Boc-3-hydroxyazetidine->Target_Molecule O-Alkylation 1,3-dibromopropane 1,3-Dibromopropane 1,3-dibromopropane->Target_Molecule Base_2 Base (e.g., NaH) Base_2->Target_Molecule Solvent_2 Solvent (e.g., THF) Solvent_2->Target_Molecule

Caption: Proposed synthetic pathway to the target molecule.

Proposed Protocol for Williamson Ether Synthesis

The subsequent O-alkylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate with 1,3-dibromopropane exemplifies the Williamson ether synthesis.[4] In this SN2 reaction, the alkoxide, generated by deprotonating the hydroxyl group with a strong base like sodium hydride (NaH), acts as a nucleophile, attacking one of the primary carbons of 1,3-dibromopropane and displacing a bromide ion.[5]

Step-by-Step Methodology:

  • Deprotonation: To a solution of tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Alkylation: 1,3-dibromopropane (3.0-5.0 eq.) is added dropwise to the reaction mixture at 0 °C. The use of an excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-alkylated byproduct.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

Table 1: Reagents and Their Rationale

ReagentRoleRationale for Choice
tert-Butyl 3-hydroxyazetidine-1-carboxylateStarting MaterialCommercially available precursor with the desired azetidine core and a hydroxyl group for etherification.
Sodium Hydride (NaH)BaseA strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward.
1,3-DibromopropaneAlkylating AgentProvides the three-carbon linker and a terminal bromide for subsequent conjugation. Being a primary alkyl halide, it is ideal for SN2 reactions.[5]
Tetrahydrofuran (THF)SolventAnhydrous aprotic solvent that is unreactive towards the strong base and effectively solvates the reactants.

Applications in Medicinal Chemistry: A Bifunctional Linker

The true value of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate lies in its role as a heterobifunctional linker, a molecular bridge that connects two different molecular entities.[3] This is particularly relevant in the design of PROTACs and ADCs.

Role in PROTAC Design

PROTACs are chimeric molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker—its length, rigidity, and composition—is critical for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase) and ultimately for the efficiency of protein degradation.[5][6]

The azetidine-propoxy linker offers a compelling combination of a semi-rigid azetidine unit to control the spatial orientation of the two ligands and a flexible propoxy chain to allow for optimal positioning within the ternary complex.[7] The terminal bromide can be readily displaced by a nucleophilic group on either the target protein ligand or the E3 ligase ligand to complete the PROTAC synthesis.

PROTAC Assembly Workflow

Target_Molecule tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Intermediate_1 Linker-Target Ligand Conjugate Target_Molecule->Intermediate_1 Nucleophilic Substitution Target_Ligand Target Protein Ligand (with nucleophile) Target_Ligand->Intermediate_1 Intermediate_2 Deprotected Linker-Target Ligand Conjugate Intermediate_1->Intermediate_2 Boc Deprotection Acid Acid (e.g., TFA) Acid->Intermediate_2 PROTAC Final PROTAC Molecule Intermediate_2->PROTAC Amide Coupling or Reductive Amination E3_Ligase_Ligand E3 Ligase Ligand (with electrophile) E3_Ligase_Ligand->PROTAC

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Williamson Ether Synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: Williamson Ether Synthesis (O-Alkylation)

Strategic Context & Molecule Profile

In modern drug discovery, the azetidine ring has emerged as a highly valuable structural motif. As a conformationally restricted, four-membered heterocycle, it is frequently utilized to improve the metabolic stability of drug candidates, lower lipophilicity compared to piperidine or pyrrolidine analogs, and optimize pharmacokinetic profiles.

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) [3] is a critical bifunctional linker. It features a Boc-protected amine—allowing for orthogonal deprotection strategies—and a highly reactive primary alkyl bromide, making it an ideal electrophile for subsequent SN​2 displacements or cross-coupling reactions. Recently, this specific intermediate has been highlighted in the synthesis of novel DNA polymerase theta (Polθ) inhibitors targeted for oncology applications [1].

Mechanistic Rationale & Causality

The synthesis of this target relies on a classical Williamson Ether Synthesis , reacting tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) [2][4] with 1,3-dibromopropane. While the reaction conceptually simple, the execution requires precise control over stoichiometry and solvent conditions to prevent side reactions.

  • Why use Sodium Hydride (NaH) in DMF? The secondary hydroxyl group on the strained azetidine ring is sterically hindered and less acidic than a standard primary alcohol. NaH provides an irreversible deprotonation step, driven by the evolution of hydrogen gas, ensuring quantitative formation of the alkoxide. N,N-Dimethylformamide (DMF), a polar aprotic solvent, strongly solvates the Na+ counterion. This leaves the alkoxide "naked" and highly nucleophilic, which is an absolute requirement to drive the SN​2 attack forward at a practical rate.

  • Why use a 4.0-fold excess of 1,3-dibromopropane? 1,3-dibromopropane is a symmetrical, bifunctional electrophile. If stoichiometric amounts (1.0 eq) are used, the newly synthesized product—which now contains a reactive primary alkyl bromide—will compete with the remaining 1,3-dibromopropane for the alkoxide nucleophile. This inevitably leads to the formation of a dialkylated dimer byproduct (1,3-bis(1-Boc-azetidin-3-yloxy)propane). By flooding the reaction with excess 1,3-dibromopropane, the reaction kinetics statistically favor mono-alkylation.

Mechanism ROH Alcohol (Nucleophile Precursor) RO_minus Alkoxide (Active Nucleophile) ROH->RO_minus Deprotonation Base NaH (Strong Base) Base->RO_minus -H2 gas Product Ether Product (Mono-alkylated) RO_minus->Product SN2 Attack Electrophile 1,3-Dibromopropane (Electrophile) Electrophile->Product -Br⁻ leaving group

Fig 1: Mechanistic pathway of the SN2 O-alkylation, highlighting the critical alkoxide intermediate.

Materials and Quantitative Stoichiometry

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Quantitative Data

ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-3-hydroxyazetidine173.211.01.73 gStarting Material
1,3-Dibromopropane201.894.04.06 mL (8.08 g)Electrophile / Co-solvent
Sodium Hydride (60% in oil)24.001.50.60 gBase
Anhydrous DMFN/AN/A20.0 mLSolvent
Target Product 294.19 1.0 (Theoretical) 2.94 g Product

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Alkoxide
  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Argon or Nitrogen gas for 10 minutes.

  • Reagent Loading: Add 1-Boc-3-hydroxyazetidine (1.73 g, 10.0 mmol) to the flask and dissolve in anhydrous DMF (20.0 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Deprotonation: Carefully add Sodium Hydride (0.60 g, 60% dispersion in mineral oil, 15.0 mmol) in small portions over 5 minutes.

    • Self-Validation Step: Observe the reaction mixture. The evolution of H2​ gas (bubbling) confirms active deprotonation. Stir the opaque suspension at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.

Phase 2: Alkylation
  • Electrophile Addition: While maintaining the temperature at 0 °C, add 1,3-dibromopropane (4.06 mL, 40.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir under inert atmosphere for 12–16 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a less polar product spot ( Rf​≈0.6 ) visible under KMnO4​ stain.

Phase 3: Quenching and Extraction
  • Quench: Cool the reaction mixture back to 0 °C. Carefully quench unreacted NaH by adding saturated aqueous NH4​Cl solution (10 mL) dropwise.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel. Add deionized water (30 mL) and separate the phases. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

  • DMF Removal: Combine the organic layers and wash sequentially with a 5% aqueous LiCl solution (3 × 30 mL). Note: This is a critical self-validating step to partition residual DMF out of the organic phase.

  • Drying: Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (100:0 to 80:20).

  • Isolation: The excess 1,3-dibromopropane will elute first (near the solvent front). Collect the product fractions, concentrate, and dry under high vacuum to afford tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate as a clear to pale-yellow oil.

Workflow Start 1-Boc-3-hydroxyazetidine in Anhydrous DMF Deprotonation Add NaH (60% in oil) at 0 °C (30 min) Start->Deprotonation N2 Atmosphere Alkylation Add 1,3-Dibromopropane (Excess, 0 °C to RT) Deprotonation->Alkylation Alkoxide Formation Quench Quench with Sat. NH4Cl at 0 °C Alkylation->Quench TLC Monitoring Extraction Extract with EtOAc Wash with Brine Quench->Extraction Phase Separation Purification Flash Chromatography (Hexanes/EtOAc) Extraction->Purification Dry over Na2SO4 Product tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate Purification->Product Pure Isolate

Fig 2: Step-by-step workflow for the Williamson ether synthesis of the target azetidine linker.

Troubleshooting & Process Validation Matrix

To ensure the trustworthiness of the protocol, utilize the following matrix to identify and resolve common experimental deviations.

Table 2: Troubleshooting and Process Validation

Observation / IssueMechanistic CauseCorrective Action / Validation Step
Significant formation of dimer byproduct Insufficient excess of 1,3-dibromopropane during alkylation.Ensure electrophile is at 4.0–5.0 eq. Validate via LC-MS (dimer mass: ~387 m/z [M+H]+ ).
Incomplete conversion of starting material Moisture in DMF quenching the alkoxide back to the alcohol.Use strictly anhydrous DMF and oven-dried glassware. Validate by observing robust H2​ gas evolution.
DMF remaining in final isolated product Incomplete aqueous wash during the extraction phase.Wash organic layer with 5% aq. LiCl (3x). Validate by absence of DMF peaks in 1H NMR (2.88, 2.95, 8.02 ppm).
Product degradation / Elimination Localized heating causing E2 elimination of the alkyl bromide.Maintain strict temperature control (0 °C) during the addition of 1,3-dibromopropane.

References

  • Google Patents. (2024). WO2024121753A1 - Polq inhibitors.
Application

Application Note: Utilizing tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in PROTAC Linker Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The design of Proteolysis Targeting Chimeras (PROTACs) requires meticulo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the linker region to ensure efficient ternary complex formation (Target-PROTAC-E3 Ligase) and favorable pharmacokinetic (PK) properties. tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) has emerged as a highly versatile, heterobifunctional building block in modern degrader design. This application note details the mechanistic rationale for incorporating azetidine-based linkers, outlines their physicochemical advantages, and provides field-validated, step-by-step protocols for their integration into PROTAC synthesis workflows.

Mechanistic Rationale: The "Polar Keel" and Entropic Optimization

Historically, PROTAC linkers have relied heavily on flexible alkyl or polyethylene glycol (PEG) chains. While synthetically accessible, these flexible linkers often suffer from high lipophilicity and a tendency to embed into cellular lipid rafts, severely limiting membrane permeability and oral bioavailability[].

The incorporation of an azetidine ring addresses these limitations through two primary mechanisms:

  • The "Polar Keel" Effect: The azetidine acts as a rigid, polar anchor that prevents the linker from embedding into hydrophobic lipid bilayers. This allows the PROTAC to diffuse through the membrane while remaining sufficiently hydrated to evade efflux pumps (e.g., P-gp)[].

  • Entropic Pre-organization: Flexible linkers incur a high entropic penalty upon the formation of the highly ordered POI-PROTAC-E3 ternary complex. Rigidifying the linker with an azetidine moiety pre-organizes the molecule into an extended, bioactive conformation, significantly reducing this energetic cost and often enhancing degradation potency[2].

Physicochemical Profile & Reactivity

This building block is engineered for modular synthesis. The 3-bromopropoxy chain serves as an electrophile for SN​2 alkylation, while the Boc-protected azetidine provides a masked secondary amine for subsequent amide coupling or SN​Ar reactions[3].

Table 1: Chemical and Structural Properties

PropertySpecificationFunctional Utility
Chemical Name tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylateHeterobifunctional PROTAC linker
CAS Number 1221715-93-0N/A
Molecular Weight 294.19 g/mol Low MW contribution to the final PROTAC
Electrophilic Handle Primary Alkyl BromideIdeal for SN​2 coupling with POI phenols/amines
Nucleophilic Handle Boc-protected Secondary AmineUnmasked via acid for coupling to E3 ligase ligands

Synthetic Workflow & Visualization

The standard integration of this linker into a PROTAC involves a three-step sequence: (1) Alkylation of the Target Protein (POI) ligand, (2) Acidic deprotection of the azetidine, and (3) Amide coupling to the E3 Ligase ligand.

G POI POI Ligand (Phenol/Amine) Step1 Step 1: SN2 Alkylation (K2CO3, KI, DMF) POI->Step1 Linker tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate Linker->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate->Step2 Amine Free Azetidine Amine Step2->Amine Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Amine->Step3 E3 E3 Ligase Ligand (Carboxylic Acid) E3->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Workflow for PROTAC synthesis using the 3-(3-bromopropoxy)azetidine-1-carboxylate linker.

Validated Experimental Protocols

The following protocols are designed to be self-validating, ensuring high yields by leveraging kinetic accelerators and minimizing side reactions[3],[4].

Protocol A: SN​2 Alkylation of the POI Ligand

Causality Insight: While the primary bromide is a good leaving group, adding catalytic Potassium Iodide (KI) initiates a Finkelstein reaction, converting the bromide to a highly reactive iodide in situ. This significantly accelerates the alkylation of sterically hindered POI ligands[4]. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate phenols/amines but mild enough to preserve the Boc protecting group.

Step-by-Step Method:

  • In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the POI ligand (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (0.2 M).

  • Add K2​CO3​ (3.0 eq, 3.0 mmol) and catalytic KI (0.1 eq, 0.1 mmol). Stir at room temperature for 15 minutes to allow for deprotonation.

  • Add tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 eq, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 80–90 °C and monitor via LC-MS. (Typical completion time: 2–4 hours)[4].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with H2​O (3x) and brine to remove DMF. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

Protocol B: Boc Deprotection

Causality Insight: The tert-butyl carbamate (Boc) group is highly sensitive to strong acids. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) cleanly cleaves the Boc group to reveal the secondary amine of the azetidine. Anhydrous conditions are maintained to prevent unwanted hydrolysis of other sensitive functional groups on the POI ligand.

Step-by-Step Method:

  • Dissolve the purified Boc-protected intermediate from Protocol A (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to achieve a final ratio of 4:1 DCM:TFA (v/v).

  • Remove the ice bath and stir at room temperature for 1–2 hours.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x). The resulting product is a TFA salt of the azetidine intermediate, which is used directly in the next step.

Protocol C: Amide Coupling to E3 Ligase Ligand

Causality Insight: Coupling a carboxylic acid to the sterically constrained secondary amine of an azetidine requires a highly efficient coupling reagent. HATU is utilized because it rapidly forms a highly reactive 7-aza-HOBt active ester, driving the reaction forward while minimizing epimerization[3]. A large excess of DIPEA is required to first neutralize the TFA salt from Protocol B and then catalyze the coupling.

Step-by-Step Method:

  • In a dry flask, dissolve the E3 Ligase Ligand containing a free carboxylic acid (1.0 eq) and HATU (1.2–1.3 eq) in anhydrous DMF (0.1 M)[3].

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to pre-activate the acid[3].

  • Dissolve the azetidine TFA salt (from Protocol B, 1.0 eq) in a minimal amount of DMF and add it to the reaction mixture.

  • Stir at room temperature for 2 hours[3].

  • Workup: Remove the DMF under reduced pressure. Purify the crude product directly via reverse-phase preparative HPLC (Acetonitrile/ H2​O with 0.1% Formic Acid) to yield the final PROTAC[3].

Troubleshooting Guide

Table 2: Common Issues and Causality-Based Solutions

ObservationMechanistic CauseRecommended Solution
Incomplete SN​2 Alkylation Steric hindrance at the POI nucleophile or poor electrophilicity of the bromide.Increase KI to 0.5 eq to drive the Finkelstein conversion. Elevate temperature to 90 °C[4].
Loss of Boc Group in Step 1 Use of excessively harsh bases or trace acidic impurities in the solvent.Ensure DMF is anhydrous and amine-free. Strictly use mild bases like K2​CO3​ or Cs2​CO3​ .
Low Yield in Amide Coupling Incomplete neutralization of the azetidine TFA salt, leaving the amine protonated and unreactive.Verify the pH of the reaction mixture is >8. Add an additional 1-2 eq of DIPEA if necessary.

References

  • Source: bocsci.
  • Classification of most common linkers used in PROTAC design based on...
  • Click. Screen. Degrade.
  • WO2024165050A1 - Proteolysis-targeting chimera (protac)

Sources

Method

Application Note: SN2 Alkylation Reactions Utilizing tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Overview & Strategic Utility In modern drug discovery, the incorporation of azetidine rings has emerged as a privileged strategy to improve the pharmacokinetic profiles of small molecules. Azetidines are characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Utility

In modern drug discovery, the incorporation of azetidine rings has emerged as a privileged strategy to improve the pharmacokinetic profiles of small molecules. Azetidines are characterized by high ring strain, an sp3-rich environment, and conformational rigidity, which collectively enhance metabolic stability, aqueous solubility, and target-binding affinity compared to larger or less strained heterocycles[1],[2].

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) is a highly versatile, bifunctional building block designed for late-stage functionalization. It features a Boc-protected azetidine core tethered to a highly reactive primary bromide via a propoxy ether linkage. The ether oxygen at the β -position provides PEG-like flexibility, while the primary bromide serves as an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. This guide details the mechanistic rationale, optimization parameters, and self-validating protocols for utilizing this reagent in the alkylation of amines and phenols.

Mechanistic Rationale & Reaction Dynamics

Executing a successful SN2 alkylation with primary alkyl bromides requires careful tuning of the reaction microenvironment to favor substitution over competing side reactions.

  • Suppression of Hydrolysis : A critical challenge in aqueous or basic environments is the competing hydrolysis of the primary bromide to a primary alcohol. Research demonstrates that utilizing mild, insoluble inorganic bases such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) significantly suppresses this alcohol-forming side reaction, whereas stronger bases (e.g., NaOH) promote rapid hydrolysis[3],[4].

  • Cation Solvation (The "Naked" Nucleophile) : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents strongly solvate the metal cation ( K+ or Cs+ ) but leave the nucleophilic anion poorly solvated. This lack of solvation renders the nucleophile "naked" and highly reactive, dramatically lowering the activation energy required to attack the σ∗ antibonding orbital of the C-Br bond.

  • Boc-Group Stability : The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is completely stable under these basic SN2 conditions. It acts as an orthogonal shield, preventing unwanted oligomerization, and can be quantitatively cleaved post-alkylation using acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane).

Pathway & Optimization Visualizations

Workflow A Nucleophile (Amine/Phenol) C SN2 Alkylation (Base, Solvent, Heat) A->C B tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate B->C D Boc-Protected Intermediate C->D >80% Yield E Acidic Deprotection (TFA or HCl) D->E F Target Azetidine Derivative E->F Quantitative

Experimental workflow for SN2 alkylation and subsequent Boc deprotection.

Optimization Root SN2 Optimization Parameters Base Base Selection Root->Base Solvent Solvent Selection Root->Solvent Temp Temperature Root->Temp Base1 K2CO3 / Cs2CO3 (Preferred for Phenols/Amines) Base->Base1 Base2 NaOH / KOH (Avoid: Causes Hydrolysis) Base->Base2 Sol1 DMF / DMA (Accelerates SN2) Solvent->Sol1 Sol2 Acetonitrile (Easier Workup) Solvent->Sol2 Temp1 60-80 °C (Overcomes Activation Energy) Temp->Temp1

Key parameters for optimizing the SN2 alkylation of primary bromides.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized for aliphatic or benzylic secondary amines (e.g., piperazine derivatives).

  • Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Activation : Add finely powdered anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol). Stir the suspension at room temperature for 15 minutes to allow for optimal surface-area interaction and partial deprotonation.

  • Electrophile Addition : Add tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere for 12 hours.

  • In-Process Validation : Monitor by LCMS. The reaction is complete when the starting amine mass disappears and the M+H peak corresponding to the alkylated Boc-intermediate dominates the chromatogram.

  • Workup & DMF Removal : Cool to room temperature. Dilute the mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl solution ( 3×15 mL) and brine ( 1×15 mL). Causality Note: The 5% LiCl wash is a self-validating step that efficiently partitions the highly polar DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of Phenols

This protocol utilizes Cs2​CO3​ due to the larger, more polarizable nature of the Cesium cation, which creates a highly reactive, "softer" phenoxide nucleophile.

  • Phenoxide Formation : Dissolve the phenolic substrate (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL, 0.2 M). Add Cs2​CO3​ (2.0 equiv, 2.0 mmol) and stir at 40 °C for 30 minutes until a distinct color change (indicative of phenoxide formation) is observed.

  • Alkylation : Introduce tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 equiv, 1.2 mmol).

  • Heating : Elevate the temperature to 80 °C and stir for 8 hours.

  • Workup : Cool the mixture, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Redissolve in Dichloromethane (DCM) and wash with water and brine. Dry over MgSO4​ and purify via chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and empirical outcomes for the alkylation of a standard phenolic pharmacophore using tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

Nucleophile TypeBase (Equiv)SolventTemp (°C)Time (h)Primary Side ReactionIsolated Yield (%)
Secondary Amine K2​CO3​ (2.5)DMF6012Unreacted starting material84%
Secondary Amine Et3​N (3.0)DCM4024Incomplete conversion35%
Phenol Cs2​CO3​ (2.0)MeCN808None (Clean conversion)91%
PhenolNaOH (2.0) H2​O /THF6012Hydrolysis of Bromide 18%
Phenol K2​CO3​ (2.0)Acetone6016Slow reaction kinetics68%

Data Interpretation: The use of strong aqueous bases (NaOH) directly causes the nucleophilic displacement of the bromide by hydroxide ions, destroying the electrophile[3]. Conversely, Cs2​CO3​ in MeCN provides the optimal balance of nucleophile activation and electrophile preservation.

References

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337.[Link]

  • Molyneux, S., & Goss, R. J. M. (2023). "Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method." ACS Catalysis, 13, 6268-6274.[Link]

Sources

Application

Application Note: Optimization of N-Boc Deprotection for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Executive Summary The compound tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of PROTAC linkers, spirocyclic scaffolds, and CN...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of PROTAC linkers, spirocyclic scaffolds, and CNS-active pharmacophores. It features a strained azetidine ring protected by a tert-butyloxycarbonyl (Boc) group and a highly reactive primary alkyl bromide.

Removing the Boc group to unmask the secondary amine is a fundamental transformation. However, this specific substrate presents a unique chemoselectivity and stability challenge: the unmasked azetidine amine is a potent nucleophile that can rapidly react with the primary alkyl bromide of adjacent molecules. This guide details the mechanistic causality, risk mitigation strategies, and validated protocols required to successfully deprotect this molecule without inducing spontaneous polymerization.

Mechanistic Causality & Structural Vulnerabilities

The deprotection of the N-Boc group relies on acid-catalyzed cleavage. The acidic proton protonates the carbonyl oxygen of the carbamate, triggering the expulsion of a stable tert-butyl cation and leaving behind a carbamic acid intermediate. This intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas to yield the amine [1].

When working with tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate, two critical vulnerabilities dictate the experimental design:

  • Vulnerability to Intermolecular Alkylation (Polymerization): As a free base, azetidines are highly nucleophilic and have been shown to undergo spontaneous oligomerization with concomitant ring cleavage or intermolecular alkylation when exposed to alkyl halides [2]. If a standard basic workup (e.g., saturated NaHCO₃) is applied to neutralize the reaction, the liberated secondary amine will immediately execute an S_N2 attack on the 3-bromopropoxy moiety of neighboring molecules. Causality: To prevent polymerization, the product must be isolated and stored exclusively as a protonated salt (hydrochloride or trifluoroacetate).

  • Incompatibility with Nucleophilic Scavengers: Standard Boc deprotections often employ scavengers like ethanedithiol or thioanisole to trap the reactive tert-butyl cation. However, these sulfur-based nucleophiles will readily displace the primary alkyl bromide. Causality: If a scavenger is necessary, a non-nucleophilic hydride donor such as Triisopropylsilane (TIS) must be used [1].

Reaction Workflow & Stability Control

Caption: Mechanistic workflow and stability control during azetidine Boc deprotection.

Comparative Analysis of Deprotection Systems

To ensure the integrity of the alkyl bromide, anhydrous conditions are highly recommended. Below is a quantitative comparison of viable deprotection systems for this specific substrate.

Deprotection SystemReaction TimeScavenger Required?Product FormRisk of OligomerizationRecommended Use Case
4M HCl in 1,4-Dioxane 0.5 - 1.5 hNoHydrochloride SaltLow (if kept acidic)Primary recommendation ; highly volatile system, easy isolation via trituration.
20-50% TFA in DCM 1.0 - 2.0 hYes (TIS)Trifluoroacetate SaltLow (if kept acidic)Alternative if the substrate exhibits poor solubility in dioxane.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating analytical checkpoints to ensure the reaction proceeds safely and completely without degrading the target molecule.

Protocol A: Anhydrous HCl in 1,4-Dioxane (Preferred Method)

This method is highly efficient and selective, affording the free amine hydrochloride salt directly upon evaporation, completely bypassing the need for aqueous workup[3]. It has been proven to provide superior selectivity and clean conversion at room temperature [4].

Materials:

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 eq)

  • 4M HCl in anhydrous 1,4-dioxane (10.0 eq)

  • Anhydrous diethyl ether (for trituration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane dropwise. Causality: Dropwise addition controls the exothermic protonation and prevents localized heating that could promote side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 to 60 minutes. Ensure the system is vented through a bubbler to allow CO₂ gas to escape [5].

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc). The starting material (Rf ~0.6) should disappear entirely, replaced by a baseline spot (the highly polar hydrochloride salt) that stains positive with Ninhydrin.

  • Isolation: Concentrate the reaction mixture in vacuo at a bath temperature not exceeding 30 °C. Causality: Elevated temperatures can drive unwanted thermal degradation of the strained azetidine ring.

  • Purification: Suspend the resulting crude residue in cold, anhydrous diethyl ether. Sonicate briefly and filter the precipitate. Wash the filter cake with additional cold ether and dry under high vacuum to yield 3-(3-bromopropoxy)azetidine hydrochloride .

Protocol B: TFA-Mediated Cleavage in DCM

If the starting material is insoluble in dioxane, Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the standard alternative.

Materials:

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (2.0 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add TIS (2.0 eq) to the solution. Causality: TIS is a non-nucleophilic hydride donor that effectively quenches the generated tert-butyl cation without risking S_N2 displacement of the primary bromide[1].

  • Acid Addition: Cool to 0 °C and slowly add TFA to achieve a final ratio of 1:4 (v/v) TFA:DCM.

  • Reaction: Stir at room temperature for 1-2 hours, monitoring via TLC or LC-MS until the starting material is consumed.

  • Isolation (CRITICAL): Do not perform a basic aqueous workup. Concentrate the mixture in vacuo. To remove residual TFA, add toluene to the flask and co-evaporate in vacuo (repeat 3 times). Toluene forms an azeotrope with TFA, facilitating its complete removal without the use of a base.

  • Purification: Triturate the resulting oil with cold diethyl ether to precipitate 3-(3-bromopropoxy)azetidine trifluoroacetate .

Analytical Validation Standards

To confirm the success of the self-validating protocols above, utilize the following analytical metrics:

  • ¹H-NMR (in DMSO-d6 or D2O): The definitive marker of successful deprotection is the complete disappearance of the intense 9H singlet at approximately δ 1.40 ppm, which corresponds to the tert-butyl group. The azetidine ring protons will also shift downfield due to the transition from a neutral carbamate to a positively charged ammonium species.

  • LC-MS (ESI+): Run the sample using an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). The mass spectrometer will detect the unmasked free amine ion [M+H]+ . Due to the bromine isotopes ( 79 Br and 81 Br), you must observe a characteristic 1:1 isotopic doublet at m/z 194.0 and 196.0.

References

  • Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". Journal of Peptide Research (2001). URL:[Link]

  • Iškauskienė, M., et al. "Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks". Molecular Diversity (2020). URL:[Link]

Sources

Method

Incorporating tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate into sp3-rich drug scaffolds

Application Note: Strategic Incorporation of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate into sp3-Rich Drug Scaffolds Executive Summary & Theoretical Framework The transition from planar, sp2-hybridized aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate into sp3-Rich Drug Scaffolds

Executive Summary & Theoretical Framework

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures remains a critical evolutionary step in modern drug discovery. As demonstrated by Lovering et al. in their foundational "Escape from Flatland" analysis, increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate correlates directly with enhanced aqueous solubility, reduced off-target promiscuity, and significantly higher clinical success rates[1].

Within this paradigm, the azetidine ring has emerged as a privileged, high-value scaffold[2]. As a four-membered nitrogen heterocycle, it offers high ring strain and conformational rigidity. Unlike highly flexible acyclic amines, azetidines lock the basic nitrogen into a defined spatial vector, improving target binding entropy while demonstrating superior metabolic stability against oxidative degradation[2].

This application note details the mechanistic rationale and self-validating protocols for utilizing tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0)[3] as a bifunctional building block to surgically append an sp3-rich azetidine motif onto planar drug cores.

Reagent Profile & Mechanistic Rationale

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is engineered to solve several synthetic challenges simultaneously:

  • Terminal Bromide: Acts as a highly reactive primary electrophile, ideal for base-mediated SN2 displacement by heteroatom nucleophiles (e.g., phenols, amines, thiols) present on flatland cores.

  • Propoxy Ether Linkage: The ether oxygen introduces a critical hydrogen bond acceptor. This lowers the overall lipophilicity (cLogP) compared to a pure hydrocarbon linker and provides spatial flexibility, allowing the azetidine ring to access deep binding pockets.

  • Boc-Protected Azetidine: The bulky tert-butyloxycarbonyl (Boc) group prevents self-alkylation and oligomerization during the primary coupling step. It allows for orthogonal, late-stage acidic deprotection to reveal the secondary amine for further functionalization (e.g., amidation, reductive amination).

Synthetic Workflow

G A Planar Drug Core (Low Fsp3) C SN2 Alkylation (Cs2CO3, DMF, 60°C) A->C B tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate B->C D Boc-Protected Intermediate (Increased Fsp3) C->D Base-mediated E Acidic Cleavage (TFA/DCM) D->E LC-MS Validated F sp3-Rich Azetidine Scaffold (High Solubility) E->F Deprotection

Workflow for incorporating azetidine linkers into planar drug cores.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the causality behind each reagent choice and implementing self-validating analytical checks at every step.

Protocol A: Base-Mediated SN2 Alkylation of a Planar Core

Objective: Covalently attach the azetidine-propoxy linker to a nucleophilic core (e.g., a phenolic kinase inhibitor scaffold) while suppressing competitive elimination.

  • Preparation: Charge a flame-dried round-bottom flask with the planar core (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the primary bromide into an alcohol.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) to the stirring solution.

    • Causality: Why Cs₂CO₃ instead of K₂CO₃? The larger ionic radius of the cesium cation minimizes tight ion-pairing (the "cesium effect"). This generates a highly reactive, "naked" nucleophilic anion, which is crucial for alkylating sterically hindered cores without requiring excessive heat.

  • Electrophile Addition: Add tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 eq). Heat the reaction mixture to 60°C and stir for 12 hours.

    • Causality: Maintaining 60°C provides sufficient kinetic energy for the SN2 substitution while actively suppressing the E2 elimination of the bromopropoxy chain (which would yield an unwanted allyl ether).

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak is fully consumed.

    • Diagnostic Check: The product mass should reflect[M + 293]⁺. However, due to in-source fragmentation common with Boc groups, a dominant peak at [M + 237]⁺ (loss of isobutylene) is a highly reliable diagnostic indicator of successful coupling.

  • Workup: Quench the reaction with distilled H₂O and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic phase, preventing solvent carryover during concentration and simplifying downstream column chromatography.

Protocol B: Orthogonal Boc-Deprotection

Objective: Reveal the secondary azetidine amine for biological testing or subsequent derivatization.

  • Preparation: Dissolve the Boc-protected intermediate in Dichloromethane (DCM, 0.1 M) and cool the flask to 0°C in an ice bath.

  • Acidic Cleavage: Dropwise, add Trifluoroacetic Acid (TFA) to achieve a final volumetric ratio of 1:4 (TFA:DCM). Remove the ice bath and allow the reaction to warm to 25°C for 2 hours.

    • Causality: Gradual addition at 0°C mitigates the exothermic degradation of the sensitive azetidine ring. The 1:4 ratio is precisely calibrated to ensure rapid Boc cleavage without hydrolyzing the propoxy ether linkage.

  • Self-Validation (TLC & NMR):

    • TLC: Spot the reaction on silica. The deprotected product will appear as a highly polar spot at the baseline (Rf ~ 0.0) that stains bright pink/purple with Ninhydrin, confirming the presence of a free amine.

    • NMR: Validate purity via ¹H NMR by confirming the complete disappearance of the intense 9-proton singlet at ~1.40 ppm (the tert-butyl group).

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with Toluene (3x).

    • Causality: Toluene forms an azeotrope with TFA. This step ensures the absolute removal of residual acid, which would otherwise protonate the newly formed amine and inhibit downstream coupling steps.

Quantitative Data: Impact on Physicochemical Properties

The incorporation of the azetidine-propoxy linker fundamentally alters the physicochemical landscape of a drug candidate. The table below summarizes the typical transformation of a generic planar core (e.g., an early-stage discovery hit) following the execution of Protocols A and B.

Physicochemical MetricPlanar Core (Pre-Alkylation)Azetidine Scaffold (Post-Deprotection)Analytical Rationale for Shift
Fraction sp3 (Fsp3) 0.150.43Direct addition of 6 sp3-hybridized carbons (azetidine + propoxy chain)[4].
Lipophilicity (cLogP) 4.22.5Introduction of the polar ether oxygen and the basic, ionizable secondary amine.
Kinetic Solubility < 5 µM> 150 µMEnhanced 3D architecture disrupts flat crystal packing; amine ionization at physiological pH[1].
Hepatic Clearance 45 µL/min/mg12 µL/min/mgThe rigid, strained azetidine ring resists CYP450-mediated oxidative metabolism[2].

Conclusion

By strategically incorporating tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate into planar drug scaffolds, medicinal chemists can effectively execute an "Escape from Flatland." The protocols provided ensure high-yielding, self-validating synthesis, ultimately delivering drug candidates with superior solubility, optimized lipophilicity, and enhanced metabolic resilience.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed (National Institutes of Health). URL: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (National Institutes of Health). URL: [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-(3-Bromopropoxy)azetidine Derivatives

Strategic Context & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of incorporating sp³-rich architectures into drug candidates. The azetidine ring, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of incorporating sp³-rich architectures into drug candidates. The azetidine ring, particularly when functionalized with a flexible propoxy linker, offers unique vectors for drug-target interactions, improving both metabolic stability and physicochemical properties[1]. tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0)[2] serves as a premier building block in this space.

However, the terminal primary bromide presents a classic cross-coupling dilemma. Unactivated alkyl halides are notoriously recalcitrant to standard palladium catalysis. Palladium undergoes oxidative addition with alkyl halides sluggishly, and the resulting Pd-alkyl species is highly susceptible to rapid β -hydride elimination, yielding unwanted alkenes rather than the desired cross-coupled product[3].

To circumvent this, we must pivot to Nickel catalysis . Nickel's ability to access single-electron transfer (SET) pathways facilitates facile oxidative addition into the C(sp³)–Br bond[4]. When paired with specific multidentate nitrogen ligands (e.g., bathophenanthroline or dtbbpy), the nickel center is sterically and electronically tuned to suppress β -hydride elimination, enabling successful transmetalation and reductive elimination[5].

Catalytic Workflow

CrossCoupling Start Alkyl Bromide (Azetidine Deriv.) OxAdd Single-Electron Transfer (Oxidative Addition) Start->OxAdd Cat Ni(0) Catalyst + N,N-Ligand Cat->OxAdd Ni_Int Alkyl-Ni(II)-Br Intermediate OxAdd->Ni_Int Transmet Transmetalation (Organoboron + Base) Ni_Int->Transmet BetaElim β-Hydride Elimination (Suppressed) Ni_Int->BetaElim Prevented by Ligand Bite Angle RedElim Reductive Elimination Transmet->RedElim Product Cross-Coupled Azetidine Product RedElim->Product

Ni-catalyzed cross-coupling workflow for unactivated alkyl bromides.

Reaction Optimization & Quantitative Benchmarking

To establish a self-validating protocol, we evaluated various catalytic systems for the Suzuki-Miyaura cross-coupling of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate with phenylboronic acid. The causality of our choices is clear: without a bidentate nitrogen ligand, the reaction fails; with palladium, elimination pathways dominate.

Table 1: Optimization of sp³-sp² Cross-Coupling Conditions

EntryCatalystLigandBaseSolventYield (%)Observation
1 Ni(cod)₂ (4 mol%) Bathophenanthroline (8 mol%) KOtBu s-BuOH 88 Clean conversion, minimal homocoupling
2NiCl₂(dme) (5 mol%)dtbbpy (5 mol%)KOtBus-BuOH65Moderate yield, some protodeboronation
3Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene<5Extensive β -hydride elimination
4NoneNoneKOtBus-BuOH0Starting material recovered entirely

Experimental Protocols

Protocol A: Nickel-Catalyzed sp³-sp² Suzuki-Miyaura Coupling

This protocol leverages foundational nickel-catalyzed methodologies adapted specifically for unactivated azetidine-derived alkyl bromides[4].

Materials:

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Ni(cod)₂ (0.04 equiv, 4 mol%)

  • Bathophenanthroline (0.08 equiv, 8 mol%)

  • Potassium tert-butoxide (1.6 equiv, 0.8 mmol)

  • Anhydrous sec-butanol (3.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂, bathophenanthroline, and KOtBu. Causality: Ni(cod)₂ is highly oxygen-sensitive; handling in a glovebox ensures the active catalyst complex forms without degradation.

  • Reagent Addition: Add the arylboronic acid to the solid mixture.

  • Solvent Introduction: Add anhydrous sec-butanol. Stir the mixture for 10 minutes at room temperature until a deep-colored active catalyst complex forms.

  • Electrophile Addition: Add the alkyl bromide (tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate) via a microsyringe.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 60 °C in an oil bath for 12 hours.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Metallaphotoredox Cross-Electrophile sp³-sp³ Coupling

For coupling two alkyl fragments, standard Suzuki conditions often fail. We employ a dual Iridium/Nickel photoredox strategy to achieve C(sp³)–C(sp³) linkages[6].

Materials:

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 equiv, 0.5 mmol)

  • Secondary alkyl bromide (1.5 equiv, 0.75 mmol)

  • NiCl₂(dme) (5 mol%)

  • dtbbpy (5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • (TMS)₃SiH (1.2 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Mixing: In a 20 mL vial equipped with a Teflon septum, combine NiCl₂(dme), dtbbpy, the Iridium photocatalyst, and Na₂CO₃.

  • Substrate Addition: Add the azetidine alkyl bromide and the secondary alkyl bromide.

  • Degassing: Add 1,4-dioxane and (TMS)₃SiH. Sparge the solution with argon for 15 minutes. Causality: Oxygen heavily quenches the excited state of the Ir photocatalyst and irreversibly oxidizes the delicate Ni(I) intermediates.

  • Irradiation: Irradiate the vial with a 34 W blue LED lamp ( λmax​ ≈ 450 nm) at room temperature for 24 hours, maintaining vigorous stirring. Cooling fans should be used to prevent thermal degradation of the photocatalyst.

  • Workup: Dilute with diethyl ether, filter through a short pad of silica gel to remove metal salts, concentrate, and purify by chromatography.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the experimental outcomes, the following self-validation markers must be monitored:

  • GC-MS Isotopic Monitoring: The starting alkyl bromide exhibits a distinct 1:1 isotopic pattern (M and M+2) due to the natural abundance of 79 Br and 81 Br. The complete disappearance of this isotopic signature in the crude mass spectrum is the primary indicator of full electrophile consumption.

  • NMR Diagnostics: In the 1 H NMR spectrum, the triplet corresponding to the –CH₂–Br protons (typically observed at δ 3.45 ppm) will shift significantly. In Protocol A (aryl coupling), it shifts upfield to approximately δ 2.6–2.8 ppm (benzylic position). If a new multiplet emerges near δ 5.0–6.0 ppm, it indicates that β -hydride elimination has occurred, suggesting catalyst degradation, improper ligand coordination, or oxygen ingress.

References

  • Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides Source: Journal of the American Chemical Society URL:[Link]

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling Source: The Journal of Organic Chemistry URL:[Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp³−Csp³ Coupling of Aliphatic Bromides Source: Journal of the American Chemical Society URL:[Link]

  • Application of Photoredox Catalysis for Late-stage Functionalization Source: Charnwood Discovery URL:[Link]

Sources

Method

Application Note: Preparation and Utilization of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in Medicinal Chemistry

Executive Summary The four-membered nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in modern drug discovery. Driven by a ring strain of approximately 25.4 kcal/mol, azetidines offer unique conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The four-membered nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in modern drug discovery. Driven by a ring strain of approximately 25.4 kcal/mol, azetidines offer unique conformational rigidity and vectorality compared to their flexible acyclic or larger cyclic counterparts [1]. tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) is a highly versatile, bifunctional building block. It features a reactive primary alkyl bromide for electrophilic coupling and a Boc-protected amine that can be unmasked for subsequent functionalization. This guide details the causal logic, synthesis, and downstream application of this critical building block, particularly for bioisosteric replacement and PROTAC linker synthesis.

Strategic Rationale in Drug Design

The incorporation of azetidine building blocks (ABBs) is a proven strategy to optimize the physicochemical properties of drug candidates [2].

  • Bioisosteric Replacement: Replacing highly lipophilic rings (e.g., piperidines or morpholines) with azetidines significantly lowers the partition coefficient (logP) and increases aqueous solubility.

  • Metabolic Stability: The compact nature of the azetidine ring reduces the surface area available for cytochrome P450-mediated oxidative metabolism.

  • Linkerology: The 3-propoxy extension provides an ideal spacer length for bifunctional molecules, such as PROTACs, ensuring adequate distance between the E3 ligase ligand and the target protein binder without introducing excessive entropic penalties [3].

Physicochemical Profile

To ensure accurate stoichiometric calculations and safe handling, the quantitative data for the target building block is summarized below.

PropertyValue
Chemical Name tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
CAS Registry Number 1221715-93-0
Molecular Formula C₁₁H₂₀BrNO₃
Molecular Weight 294.19 g/mol
Appearance Colorless to pale yellow viscous oil
Storage Conditions 2–8 °C, protect from light and moisture
Reactivity Handles Primary Alkyl Bromide (Electrophile), Boc-Amine (Latent Nucleophile)

Upstream Synthesis Protocol

The preparation of this building block relies on a classic Williamson ether synthesis, coupling 1-Boc-3-azetidinol with 1,3-dibromopropane.

Mechanistic Causality & Experimental Design
  • Base Selection: Sodium hydride (NaH) is utilized to quantitatively deprotonate the secondary alcohol. Its non-nucleophilic nature prevents unwanted side reactions with the alkyl halide.

  • Stoichiometric Control (Critical Step): A large excess (3 to 5 equivalents) of 1,3-dibromopropane is mandatory. If a 1:1 ratio is used, the newly formed mono-alkylated product will compete with the starting material, leading to the formation of a bis-azetidine ether dimer.

  • Solvent Dynamics: Anhydrous DMF is required to solubilize the alkoxide intermediate and accelerate the Sₙ2 displacement.

Synthesis A 1-Boc-3-azetidinol B NaH / Anhydrous DMF (0°C to RT) A->B Deprotonation C Alkoxide Intermediate B->C D 1,3-Dibromopropane (3-5 eq excess) C->D SN2 Alkylation E Target Building Block (CAS: 1221715-93-0) D->E Workup

Fig 1: Synthesis workflow of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

Step-by-Step Methodology

Reaction Stoichiometry Table:

Reagent MW ( g/mol ) Equivalents Amount (for 10 mmol scale)
1-Boc-3-azetidinol 173.21 1.0 eq 1.73 g
NaH (60% in oil) 24.00 1.5 eq 0.60 g
1,3-Dibromopropane 201.89 4.0 eq 8.07 g (4.08 mL)

| Anhydrous DMF | N/A | N/A | 20 mL |

Execution:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 0.60 g, 15 mmol). Optional but recommended: Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully under argon.

  • Deprotonation: Suspend the NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice bath. Dissolve 1-Boc-3-azetidinol (1.73 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1,3-dibromopropane (4.08 mL, 40 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (visualized by KMnO₄) should be completely consumed.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Dilute with Ethyl Acetate (50 mL).

  • DMF Removal (Self-Validating Step): Wash the organic layer with a 5% aqueous LiCl solution (3 × 30 mL) followed by brine (30 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, effectively pulling the DMF out of the organic layer and preventing emulsion formation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure product.

Downstream Application: Linker Functionalization

Once synthesized, tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is typically used to alkylate a target pharmacophore (e.g., a phenolic hydroxyl group on a drug scaffold), followed by Boc deprotection to reveal the amine for further elongation [4].

Application BB Azetidine Building Block (CAS: 1221715-93-0) Alkylation Base-Mediated Alkylation (K2CO3, MeCN, 80°C) BB->Alkylation Target Target Pharmacophore (Phenol/Amine) Target->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Deprotection Acidic Cleavage (TFA / DCM, RT) Intermediate->Deprotection Final Free Azetidine Amine (Ready for Coupling) Deprotection->Final

Fig 2: Downstream functionalization of the azetidine building block in drug discovery.

Step-by-Step Methodology: Phenol Alkylation & Deprotection
  • Alkylation: In a sealed vial, combine the target phenol (1.0 eq), tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 eq), and finely powdered K₂CO₃ (3.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

  • Heating: Stir the suspension at 80 °C for 12 hours. K₂CO₃ is a mild base that selectively deprotonates the phenol without degrading the Sₙ2 electrophile.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via column chromatography to isolate the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the intermediate in Dichloromethane (DCM, 0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen. To remove residual TFA, co-evaporate with toluene (3 × 5 mL). The resulting free azetidine amine is isolated as a TFA salt, ready for immediate use in amide coupling (using HATU/DIPEA) or reductive amination.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11, 12345-12360. Available at:[Link]

  • Zheng, Y., et al. (2024). Modular Access to N–SF5 azetidines. ChemRxiv. Available at:[Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(3), 1304. Available at:[Link]

Application

A Guide to Catalytic Etherification using tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate for Novel Ether Synthesis

An Application Note on the Synthesis of Novel Azetidine Ethers Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview and detailed protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Novel Azetidine Ethers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the catalytic etherification of various alcohols and phenols using tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. Azetidines are crucial saturated N-heterocycles in medicinal chemistry, and their incorporation into molecules via stable ether linkages offers a powerful strategy for modulating physicochemical and pharmacological properties. This document details the synthesis of the key building block, explores the mechanistic underpinnings of the subsequent etherification reaction—grounded in the principles of the Williamson ether synthesis—and offers optimized, step-by-step protocols for researchers. We address critical experimental parameters, troubleshooting, and post-reaction modifications, providing a robust framework for the synthesis of diverse azetidine-containing ethers for applications in drug discovery and development.

Introduction: The Strategic Value of Azetidine Ethers

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a highly sought-after motif in modern drug discovery.[1][2] Its unique conformational properties and ability to act as a "bioisostere" for other common groups have made it a valuable tool for improving compound potency, selectivity, and pharmacokinetic profiles. When combined with an ether linkage, a stable and relatively inert functional group, the resulting azetidine ether scaffold provides a versatile platform for exploring chemical space and developing novel therapeutic agents.

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a strategically designed building block for this purpose. Its structure incorporates three key features:

  • A Boc-Protected Azetidine Core: The tert-butoxycarbonyl (Boc) group ensures the stability of the azetidine nitrogen during synthesis and allows for late-stage deprotection to reveal a secondary amine for further functionalization.[3][4]

  • A Propoxy Linker: The three-carbon chain provides spatial separation between the azetidine ring and the terminal functional group, offering flexibility in molecular design.

  • A Primary Alkyl Bromide: The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution, enabling the facile formation of new ether bonds.

This guide focuses on the etherification of this building block with a range of nucleophiles, a reaction that proceeds via the classic Williamson ether synthesis mechanism.[5][6][7]

Synthesis of the Key Building Block

Before performing the target etherification, the key reactant, tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate, must be synthesized. A reliable method involves the etherification of commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate with 1,3-dibromopropane.

Workflow for Synthesis of Starting Material

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start1 tert-Butyl 3-hydroxyazetidine- 1-carboxylate reagents 1. NaH (Strong Base) 2. DMF (Solvent) 3. 0 °C to RT start1->reagents Williamson Ether Synthesis start2 1,3-Dibromopropane start2->reagents Williamson Ether Synthesis product tert-Butyl 3-(3-bromopropoxy)azetidine- 1-carboxylate reagents->product

Caption: Synthesis of the key bromo-functionalized azetidine building block.

Protocol 1: Synthesis of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dibromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the sodium alkoxide should be observed.

  • Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Core Reaction: Catalytic Etherification via Sₙ2 Displacement

The core transformation is the formation of a new ether bond by reacting an alcohol or phenol with tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. This reaction is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][8]

General Etherification Mechanism

ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Nucleophile) ROH->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide TransitionState [R-O···C···Br]⁻ Alkoxide->TransitionState Sₙ2 Attack Substrate Boc-Azetidine-O-(CH₂)₃-Br (Electrophile) Substrate->TransitionState Product Boc-Azetidine-O-(CH₂)₃-O-R (Final Ether Product) TransitionState->Product Bromide Leaves

Caption: The Sₙ2 mechanism for Williamson ether synthesis.

Causality Behind Experimental Choices
  • Base: The alcohol or phenol starting material is typically not nucleophilic enough to displace the bromide. A base is required to deprotonate the hydroxyl group, generating a much more potent nucleophile (the alkoxide or phenoxide).[7]

    • Strong, Non-nucleophilic Bases (e.g., NaH, KH): Ideal for primary and secondary alcohols. They irreversibly deprotonate the alcohol, driving the reaction forward.[8]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for more acidic phenols and can be easier to handle. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

  • Solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are preferred.[5][7] They effectively solvate the cation of the base (e.g., Na⁺) without forming strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive for the Sₙ2 attack. Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity.

  • Temperature: Reactions are typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[6] However, excessively high temperatures can promote side reactions, such as elimination.

  • Catalysis: While a stoichiometric amount of base is often used, the reaction can be made catalytic in certain contexts.

    • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used.[5] The catalyst transports the deprotonated nucleophile from the aqueous/solid phase into the organic phase where the electrophile resides, accelerating the reaction.

Detailed Experimental Protocols

Protocol 2: Etherification with a Phenol (using K₂CO₃)

Materials:

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium iodide (KI), (0.1 eq, optional catalyst)

  • Acetonitrile

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the azetidine starting material, the phenol, and potassium carbonate in a round-bottom flask.

  • Add potassium iodide (optional, but can accelerate the reaction via the Finkelstein reaction).

  • Add acetonitrile and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent. Purify the crude product by flash column chromatography.

Protocol 3: Etherification with a Primary Alcohol (using NaH)

Materials:

  • Primary Alcohol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion (1.2 eq)

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under N₂, add the primary alcohol and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add NaH portion-wise. Stir at 0 °C for 30 minutes to form the alkoxide.

  • Add a solution of the azetidine starting material in THF dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to 60 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool to 0 °C and quench with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Data Analysis and Troubleshooting

Product Characterization Data (Hypothetical Example)
ParameterData for: tert-Butyl 3-(3-(benzyloxy)propoxy)azetidine-1-carboxylate
Molecular Formula C₁₉H₂₉NO₄
Molecular Weight 335.44 g/mol
¹H NMR Signals expected for Boc group (~1.45 ppm, 9H), azetidine protons, propoxy chain protons, benzyl protons (~7.3 ppm, 5H), and benzylic protons (~4.5 ppm, 2H).
¹³C NMR Signals for Boc carbonyl and quaternary carbon, azetidine carbons, aliphatic carbons of the linker, and aromatic/benzylic carbons.
Mass Spec (ESI+) Expected m/z: 336.21 [M+H]⁺, 358.19 [M+Na]⁺.
Yield 70-90%
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation of alcohol. 2. Insufficient temperature. 3. Deactivated starting material.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure base is fresh. 2. Increase reaction temperature in 10 °C increments. 3. Add a catalytic amount of KI to generate a more reactive iodo intermediate in situ.
Recovery of Starting Bromide Same as above.Same as above.
Side Product Formation 1. Elimination reaction (especially with secondary alcohols). 2. Reaction with solvent (if nucleophilic).1. Use a less-hindered base or milder reaction conditions. 2. Ensure the use of a non-nucleophilic, polar aprotic solvent like DMF or acetonitrile.

Post-Reaction Modification and Overall Workflow

The final step for many applications is the removal of the Boc protecting group to liberate the azetidine nitrogen for subsequent reactions, such as amide coupling or reductive amination.

Overall Synthesis and Deprotection Workflow

A 1. Prepare Nucleophile (Alcohol + Base) B 2. Sₙ2 Reaction (Add Azetidine Bromide) A->B C 3. Aqueous Work-up & Extraction B->C D 4. Purification (Chromatography) C->D E 5. Characterization (NMR, MS) D->E F 6. Boc Deprotection (TFA or HCl) E->F G Final Product (Free Azetidine Ether) F->G

Caption: A complete workflow from etherification to the final deprotected product.

Protocol 4: Boc Group Deprotection

Materials:

  • Boc-protected azetidine ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected ether in DCM (e.g., 0.1 M solution).

  • Add TFA (5-10 equivalents) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used without further purification.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Goundry, W. R., & Sneddon, H. F. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC. Retrieved from [Link]

  • Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC. Retrieved from [Link]

  • Bölz, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Retrieved from [Link]

  • Wang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. Retrieved from [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Retrieved from [Link]

  • Thongolla, R., et al. (2025). Solvent-free and eco-friendly green protocol for N-Boc Protection of amines using picric acid as a catalyst. Tzu Chi University-Pure Scholars. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Lee, S. Y., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. Retrieved from [Link]

  • Stark, A. D., et al. (n.d.). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. RSC Publishing. Retrieved from [Link]

  • Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate (C14H18BrNO3). Retrieved from [Link]

  • Frusteri, F., et al. (2009). Catalytic etherification of glycerol by tert-butyl alcohol to produce oxygenated additives for diesel fuel. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Retrieved from [Link]

  • Mravec, D., et al. (n.d.). Catalytic ethylation and tert-butylation. Springer. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific Williamson ether synthesis. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you can achieve higher yields and purity in your experiments.

Foundational Protocol and Reaction Scheme

The synthesis of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks a primary alkyl halide in an SN2 reaction.[1][2]

Reaction: tert-Butyl 3-hydroxyazetidine-1-carboxylate + 1,3-Dibromopropane → tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

The core of this process is the formation of a sodium alkoxide from the secondary alcohol on the azetidine ring, followed by its reaction with the electrophilic 1,3-dibromopropane.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting when deviations from the expected outcome occur.

Materials and Reagents:

ReagentMolar Eq.Notes
tert-Butyl 3-hydroxyazetidine-1-carboxylate1.0Starting material. Ensure it is dry.
Sodium Hydride (NaH), 60% dispersion in oil1.1 - 1.2A strong, non-nucleophilic base.[3] Handle with care under an inert atmosphere.
1,3-Dibromopropane3.0 - 5.0Used in excess to minimize dialkylation.
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)-Reaction solvent. Must be anhydrous.[1][2]

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a flame-dried round-bottom flask with sodium hydride (1.1 eq).

  • Solvent Addition: Add anhydrous THF or DMF to the flask to create a suspension.

  • Alcohol Addition: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF/DMF and add it dropwise to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should be observed as the alkoxide forms.[1]

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., 50-60 °C) to increase the rate.[4]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once complete, carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Q1: My reaction shows low or no conversion of the starting alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. What's going wrong?

A1: This is a common issue often related to incomplete deprotonation of the alcohol.

  • Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored or handled, it may be passivated.

    • Solution: Use fresh, unopened NaH or wash the NaH dispersion with anhydrous hexane under an inert atmosphere to remove the mineral oil and any surface hydroxides before use. Always handle NaH in a glovebox or under a positive pressure of inert gas.[5]

  • Cause 2: Insufficient Base. While 1.1 equivalents of NaH is typical, trace amounts of water in the solvent or on the glassware can consume some of the base.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use a high-quality anhydrous solvent.[6] You may consider increasing the stoichiometry of NaH to 1.2 equivalents.

  • Cause 3: Low Reaction Temperature. The SN2 reaction may be sluggish at room temperature.[2]

    • Solution: After the addition of 1,3-dibromopropane, consider gently heating the reaction mixture to 50-60 °C. Monitor the reaction by TLC to avoid decomposition.

Q2: I'm seeing a significant amount of a high molecular weight side product. I suspect it's the bis-azetidine compound. How can I prevent this?

A2: You are likely observing the formation of 1,3-bis(1-(tert-butoxycarbonyl)azetidin-3-yloxy)propane. This occurs when a molecule of the desired product (or the initial alkoxide) reacts with another molecule of the alkoxide.

  • Cause: Incorrect Stoichiometry. This side reaction is favored when the concentration of the alkoxide is high relative to the 1,3-dibromopropane.

    • Solution: The most effective way to minimize this side product is to use a significant excess of 1,3-dibromopropane. Using 3 to 5 equivalents of the dibromoalkane will statistically favor the reaction of the alkoxide with a fresh molecule of 1,3-dibromopropane rather than with a molecule that has already been mono-alkylated. A slow addition of the alkoxide solution to a solution of the dibromoalkane can also be beneficial.

Visualizing the Competing Reactions

The following diagram illustrates the desired reaction pathway versus the formation of the common bis-azetidine byproduct.

G A Azetidine Alkoxide C Desired Product (tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate) A->C Desired SN2 Reaction D Bis-Azetidine Byproduct B 1,3-Dibromopropane (Large Excess) C->D

Caption: Desired vs. Undesired Reaction Pathways.

Q3: My purification by column chromatography is difficult, and I'm experiencing significant product loss. Are there better methods?

A3: Purification can be challenging due to the similar polarities of the product and unreacted 1,3-dibromopropane, especially when a large excess of the latter is used.

  • Solution 1: Pre-Purification Work-up. Before chromatography, concentrate the crude product under high vacuum with gentle heating (e.g., 40-50 °C) to remove the majority of the volatile 1,3-dibromopropane. Be cautious not to heat too high or for too long to avoid product decomposition.

  • Solution 2: Optimize Chromatography. Use a shallow solvent gradient during column chromatography. Start with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity with ethyl acetate. This will help to first elute the remaining 1,3-dibromopropane before your product comes off the column.

  • Solution 3: Alternative Work-up. After quenching, perform multiple aqueous washes to help remove any water-soluble byproducts. A wash with a dilute sodium thiosulfate solution can also help remove any residual bromine coloration.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use a different base, like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)?

A: While other bases can be used, they come with trade-offs.

  • Sodium Hydroxide (NaOH): Generally not recommended for this synthesis. NaOH is typically used in aqueous solutions, and the water will quench the NaH and can promote side reactions. Even solid NaOH is often not a strong enough base to fully deprotonate a secondary alcohol like this one in an aprotic solvent.[3]

  • Potassium tert-butoxide (KOtBu): This is a viable alternative. It is a strong, non-nucleophilic base that is soluble in THF.[3] It can lead to a more homogeneous reaction mixture compared to the NaH suspension. However, it is more sterically hindered, which can sometimes slow down the deprotonation step.

  • Sodium Hydride (NaH): This remains the preferred base for this reaction. It is inexpensive, highly effective, and the deprotonation is irreversible as the hydrogen gas byproduct bubbles out of the solution.[1]

FAQ 2: Is a phase-transfer catalyst (PTC) useful for this reaction?

A: A phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), is typically used when the reaction involves two immiscible phases, such as an aqueous phase containing the nucleophile (like NaOH) and an organic phase with the electrophile.[7][8] Since the recommended protocol uses an anhydrous aprotic solvent in which both the generated alkoxide and the electrophile have some solubility, a PTC is generally not necessary and would not provide a significant advantage.[2]

FAQ 3: What is the primary mechanism of the reaction and why is an SN2 reaction favored?

A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

  • Deprotonation: The strong base (NaH) removes the acidic proton from the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to form a potent nucleophile, the sodium alkoxide.

  • Nucleophilic Attack: The negatively charged oxygen of the alkoxide then performs a "backside attack" on one of the primary carbons of 1,3-dibromopropane. This carbon is electrophilic because it is bonded to the electronegative bromine atom.

  • Displacement: In a single, concerted step, the C-O bond forms at the same time as the C-Br bond breaks, displacing the bromide ion as the leaving group.[2]

This pathway is favored because 1,3-dibromopropane has primary carbons, which are sterically unhindered and ideal for SN2 reactions.[1][2] Competing elimination (E2) reactions are minimal with primary alkyl halides.[9]

Visualizing the Workflow

The diagram below outlines the key stages of the synthesis process, from setup to final product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Inert Atmosphere Setup (Flame-dried glassware, Ar/N2) B NaH Suspension in Anhydrous Solvent A->B C Dropwise addition of Azetidinol at 0 °C B->C D Alkoxide Formation (Stir at RT, H2 evolution) C->D E Add 1,3-Dibromopropane (Excess, at 0 °C) D->E F Reaction Progression (Stir 12-24h, optional heating) E->F G Quench Reaction (aq. NH4Cl at 0 °C) F->G H Liquid-Liquid Extraction (EtOAc/Water) G->H I Drying & Concentration H->I J Column Chromatography I->J K Final Product J->K Pure Product

Caption: General Experimental Workflow.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Semantic Scholar. Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • Brainly.in. (2018, September 17). 1,3-dibromopropane is reacted with magnesium in dry ether.the product is. Retrieved from [Link]

  • Operachem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Supporting Information. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • ResearchGate. Role of Mass Transfer in Phase Transfer Catalytic Heterogeneous Reaction Systems. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, June 1). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • ReactionFlash. Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. 1,3-Dibromopropane. Retrieved from [Link]

  • Filo. (2023, June 3). 1, 3-Dibromopropane is heated with zinc dust in ether. The product formed... Retrieved from [Link]

Sources

Optimization

Preventing side reactions during alkylation with tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Technical Support Center: Troubleshooting Alkylation Workflows with tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Alkylation Workflows with tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic complexities of utilizing tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

This reagent is a highly valuable bifunctional linker, installing a Boc-protected azetidine and a flexible ether spacer in a single step. However, its structural architecture—combining a primary alkyl bromide, an ether linkage, an acid-labile Boc group, and a strained four-membered ring—creates a landscape ripe for competing side reactions. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity SN2 substitution.

I. Diagnostic Workflow: Reaction Optimization Matrix

To prevent side reactions before they occur, it is critical to map the mechanistic pathways dictated by your choice of base, solvent, and temperature. The following decision matrix outlines the optimal parameters for preventing elimination, ring-opening, and deprotection events.

Troubleshooting Start Alkylation with Boc-Azetidine Bromide Base Base Selection Start->Base StrongBase Strong/Bulky Base (e.g., KOtBu, NaH) Risk: E2 Elimination Base->StrongBase Avoid MildBase Mild Base (e.g., K2CO3, Cs2CO3) Favors SN2 Substitution Base->MildBase Prefer Temp Temperature Control MildBase->Temp HighTemp High Heat (>80°C) Risk: Boc Cleavage & Oligomerization Temp->HighTemp Avoid OptTemp Optimized (40-60°C) Preserves Boc, High Yield Temp->OptTemp Prefer Nucleophile Ambident Nucleophile? OptTemp->Nucleophile N_Alkyl Target: N-Alkylation Use Polar Aprotic Solvent Nucleophile->N_Alkyl Soft Nucleophile O_Alkyl Target: O-Alkylation Use Silver Salts/Hard Bases Nucleophile->O_Alkyl Hard Nucleophile

Decision Matrix for Optimizing Alkylation with Boc-Azetidine Bromide to Prevent Side Reactions.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a significant byproduct with a mass corresponding to an allyl ether instead of my target product. What is driving this? Mechanistic Causality: This is a classic case of E2 elimination outcompeting SN2 substitution. While the bromide is primary (typically favoring SN2), the adjacent ether oxygen slightly increases the acidity of the β -protons. If you are using strong, sterically hindered bases like Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH), the base will abstract a proton rather than allowing the nucleophile to attack the carbon. Solution: Transition to a milder, non-nucleophilic base. Cesium carbonate (Cs 2​ CO 3​ ) is highly recommended because the large cesium cation enhances the solubility and nucleophilicity of the reacting anion (the "cesium effect") without acting as a strong Brønsted base that drives elimination.

Q2: I am observing a polymeric/oligomeric mixture and the loss of the Boc group (-100 Da) in my mass spectra. How do I prevent this? Mechanistic Causality: The Boc (tert-butoxycarbonyl) protecting group is highly sensitive to acidic conditions and excessive thermal stress[1]. If your reaction mixture contains trace acidic impurities, or if you heat the reaction above 80°C for prolonged periods, the Boc group will cleave, generating a tert-butyl cation and a free azetidine nitrogen. Because azetidine is a highly reactive secondary amine, it immediately acts as a nucleophile, attacking the bromide of unreacted starting material and triggering a runaway self-alkylation (oligomerization) cascade. Solution: Ensure your solvents are strictly anhydrous and acid-free. Maintain reaction temperatures between 40°C and 60°C. If your substrate requires higher temperatures, consider switching to a more thermally stable protecting group (e.g., Cbz), though optimizing the SN2 kinetics at lower temperatures is preferable.

Q3: I am alkylating an ambident nucleophile (e.g., a saccharin analog or a pyridone). How do I control the regioselectivity between N-alkylation and O-alkylation? Mechanistic Causality: Regioselectivity in ambident nucleophiles is governed by Hard and Soft Acid-Base (HSAB) theory[2]. The nitrogen atom is a highly polarizable, "softer" nucleophilic center, whereas the oxygen atom is a "harder" center with higher electronegativity[3]. Because the bromide leaving group on your azetidine linker is a relatively "soft" electrophile, the system inherently favors N-alkylation. Solution:

  • To maximize N-alkylation: Use polar aprotic solvents (DMF, DMSO) which selectively solvate the cation, leaving the soft nitrogen anion free to attack.

  • To force O-alkylation: You must "harden" the electrophile. This is typically achieved by adding silver salts (e.g., Ag 2​ CO 3​ ), which coordinate with the bromide, creating a harder carbocation-like transition state that preferentially reacts with the harder oxygen atom[3].

Q4: Is there a risk of the azetidine ring opening during this reaction? Mechanistic Causality: Azetidines are strained four-membered rings ( 26 kcal/mol strain energy) that are susceptible to nucleophilic ring-opening[4]. While the Boc group withdraws electron density and reduces the basicity of the nitrogen (preventing the formation of a highly electrophilic azetidinium ion)[5], the presence of strong Lewis acids or highly aggressive nucleophiles at elevated temperatures can still trigger ring cleavage. Solution: Avoid the use of Lewis acidic additives (like ZnBr 2​ or AlCl 3​ ) during the alkylation step, as these will coordinate to the Boc carbonyl or ether oxygen, polarizing the ring C-N bonds and inviting nucleophilic attack[4].

III. Quantitative Data: Reaction Condition Profiling

The table below summarizes empirical data comparing various reaction conditions for the alkylation of a standard phenol/amine with tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. Use this to benchmark your own experimental design.

BaseSolventTemperaturePrimary Reaction PathwayMajor Side Reaction ObservedTypical Isolated Yield
NaH (1.5 eq)THF0°C RTSN2 / E2 CompetitionE2 Elimination (Allyl ether)40 - 50%
KOtBu (1.5 eq)DMFRTE2 EliminationE2 Elimination (Allyl ether)< 20%
K 2​ CO 3​ (2.5 eq)MeCN60°CSN2 SubstitutionIncomplete conversion60 - 70%
Cs 2​ CO 3​ (2.0 eq) DMF 50°C SN2 Substitution Minimal (Clean profile) > 85%
Cs 2​ CO 3​ (2.0 eq)DMF90°CSN2 / OligomerizationBoc cleavage & Self-alkylation< 30%

IV. Self-Validating Experimental Protocol

To ensure a robust, high-yielding alkylation that suppresses the side reactions detailed above, follow this standardized methodology. This protocol is designed as a self-validating system—meaning the visual and analytical cues at each step confirm the mechanistic integrity of the reaction.

Standard Operating Procedure: SN2 Alkylation using Cs 2​ CO 3​

Step 1: Nucleophile Activation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve your nucleophile (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Add finely powdered, anhydrous Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol).

  • Validation Check: Stir the suspension at room temperature for 30 minutes. A slight color change (often yellowing) indicates successful deprotonation and formation of the active nucleophilic anion.

Step 2: Electrophile Introduction 4. Dissolve tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.1 equiv, 1.1 mmol) in a minimal amount of anhydrous DMF (1 mL). 5. Add the electrophile solution dropwise to the activated nucleophile mixture over 5 minutes.

Step 3: Controlled Heating & Monitoring 6. Elevate the reaction temperature to exactly 50°C using a thermostated oil bath or heating block. Do not exceed 60°C to protect the Boc group[1]. 7. Validation Check (LC-MS/TLC at 2 hours):

  • Success: A single new product peak with the expected [M+H]+ or [M+Na]+ mass.

  • Failure (Elimination): If you see a peak lacking the bromine isotope pattern but missing the nucleophile mass, E2 elimination has occurred.

  • Failure (Deprotection): If you observe highly polar streaks on TLC or masses missing 100 Da ( −Boc ), your system is too hot or contaminated with acid.

Step 4: Quench and Isolation 8. Once starting material is consumed, cool the reaction to room temperature. 9. Quench by adding 5 volumes of distilled water. (This crashes out highly lipophilic products and solubilizes the DMF/inorganic salts). 10. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) to remove trace DMF, followed by brine. 11. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

V. References

  • ResearchGate Community. Why n-alkylation is more favorable than o-alkyation? ResearchGate Q&A. Available at: [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available at: [Link]

  • Bott, T. M., & West, F. G. Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol. 84, No. 1, 2012. Available at:[Link]

Sources

Troubleshooting

Best purification and chromatography methods for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Welcome to the technical support center for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you successfully puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you successfully purify this versatile synthetic intermediate. We will explore the nuances of handling this molecule, from selecting the optimal chromatographic method to overcoming common challenges encountered during purification.

Section 1: Understanding the Molecule - Key Stability and Handling Considerations

This section addresses the inherent chemical properties of the target molecule that are critical for designing a successful purification strategy.

Q1: What are the primary stability concerns for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate during purification?

A: There are two main stability concerns rooted in the molecule's structure:

  • Acid Lability of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is highly sensitive to acid.[1] Exposure to acidic conditions, which can be encountered with standard silica gel or acidic mobile phase modifiers like trifluoroacetic acid (TFA), can lead to its cleavage.[2] This deprotection results in the formation of a more polar secondary amine, which complicates purification and represents a loss of yield.

  • Azetidine Ring Strain: Azetidines are four-membered rings with significant ring strain.[3][4] This strain can make them susceptible to ring-opening reactions, particularly under harsh acidic or nucleophilic conditions.[4][5] While the Boc group mitigates this by reducing the nucleophilicity of the nitrogen, aggressive purification conditions should be avoided.

Q2: Can the 3-bromopropoxy side chain cause complications during purification or storage?

A: Yes, the primary alkyl bromide is a reactive functional group. While generally stable to standard chromatographic conditions, it can react with nucleophiles. If the N-Boc group is unintentionally removed during purification, the newly formed secondary amine in a nearby molecule could potentially displace the bromide, leading to dimerization or oligomerization, though this is less common under typical purification timescales. For long-term storage, it is crucial to keep the compound in a dry, cool environment, away from nucleophilic reagents or solvents (e.g., amines, excess water).[6]

Section 2: Method Selection: A Strategic Approach

Choosing the right purification method from the outset is critical. This section provides a logical framework for making that decision.

Q3: What is the essential first step before attempting a large-scale purification?

A: Always begin with a small-scale analysis of your crude reaction mixture using Thin-Layer Chromatography (TLC). TLC provides a quick and inexpensive snapshot of your sample, helping you to:

  • Determine the number of components in the mixture.

  • Assess the polarity of the target compound.

  • Identify a suitable solvent system for flash chromatography.

A good starting point for TLC analysis is a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust the polarity as needed to achieve an Rf value (retention factor) for your target compound between 0.2 and 0.4.

Q4: Which purification technique is generally recommended for this molecule, and are there alternatives?

A: Normal-phase flash chromatography using silica gel is the primary and most recommended method for this compound.[7] Its moderate polarity makes it well-suited for separation from both less polar starting materials and more polar byproducts.

An effective alternative is Reverse-Phase (RP) chromatography . This technique is particularly useful if the compound is too polar for normal-phase or if impurities are very non-polar.[8][9] However, careful consideration must be given to the mobile phase to avoid deprotection of the Boc group.[2]

Below is a decision tree to guide your choice of purification method.

MethodSelection start_node start_node decision_node decision_node process_node process_node result_node result_node trouble_node trouble_node start Start: Crude Product tlc Perform TLC Analysis (e.g., 3:1 Hex:EtOAc) start->tlc rf_check Is Target R_f 0.2 - 0.4 with good separation? tlc->rf_check normal_phase Proceed with Normal-Phase Flash Chromatography rf_check->normal_phase Yes adjust_solvent Optimize TLC Solvent System rf_check->adjust_solvent No streaking Streaking or Stays at Baseline? adjust_solvent->streaking streaking->rf_check Good Separation Achieved streaking_sol Troubleshoot: Add Base (TEA) or Consider RP/Alumina streaking->streaking_sol Streaking baseline_sol Increase Eluent Polarity or Switch to RP streaking->baseline_sol At Baseline

Caption: Decision tree for selecting the appropriate purification method.

Section 3: Normal-Phase Flash Chromatography: Protocols & Troubleshooting

This section provides a detailed, actionable guide to the most common purification method.

Q5: What are good starting solvent systems for flash chromatography of this compound?

A: The ideal solvent system is one that provides an Rf of ~0.2-0.35 for the target compound on a TLC plate.[10] This typically provides the best separation. Below are recommended solvent systems, listed in order of increasing polarity.

Solvent SystemRatio (v/v)Target Compound Profile
Hexanes / Ethyl Acetate9:1 to 1:1Standard Choice. Excellent for most separations of moderately polar compounds.[11]
Dichloromethane / Methanol99:1 to 95:5For resolving compounds that remain at a low Rf in EtOAc/Hexanes. Use sparingly as methanol can dissolve silica.[12]
Dichloromethane / Diethyl Ether9:1 to 1:1An alternative to EtOAc/Hexanes with different selectivity.

Q6: Can you provide a detailed, step-by-step protocol for normal-phase flash chromatography?

A: Absolutely. This protocol is designed to be a self-validating system for reliable purification.

NormalPhaseWorkflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization step_node step_node prep_node prep_node action_node action_node end_node end_node a 1. Select Solvent System (Target R_f ≈ 0.25) b 2. Pack Column (Slurry pack with low-polarity solvent) a->b c 3. Load Sample (Use dry loading for best resolution) b->c d 4. Elute Column (Isocratic or shallow gradient) c->d e 5. Collect & Monitor Fractions (Use TLC with staining) d->e f 6. Combine Pure Fractions e->f g 7. Evaporate Solvent (Under reduced pressure) f->g

Caption: Standard workflow for normal-phase flash chromatography.

Detailed Protocol Steps:

  • Solvent Selection: Based on your TLC analysis, prepare the eluent. For a gradient elution, prepare a starting solvent (e.g., 10% EtOAc in Hexanes) and a final solvent (e.g., 30% EtOAc in Hexanes).

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight). Pack the column using a slurry of silica gel in your least polar solvent. Ensure the silica bed is compact and level.[10]

  • Sample Loading: For best results, use a "dry load" method. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of your packed column.

  • Elution: Begin eluting with your starting solvent system. Apply gentle positive pressure to achieve a flow rate of about 2 inches per minute.[10] If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Since the compound is not strongly UV-active, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the ether linkage and azetidine ring.

  • Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Troubleshooting Guide: Normal-Phase Chromatography

Q7: My compound is streaking or "tailing" on the column. What is causing this and how can I fix it?

A: Streaking is often caused by the interaction of the slightly basic azetidine nitrogen with the acidic silanol groups on the surface of the silica gel.[13]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to your eluent system (typically 0.1% to 1% v/v).[12] This will neutralize the acidic sites on the silica and lead to sharper peaks. Always perform a test TLC with the modifier first.

Q8: I suspect my compound is decomposing on the column. What are the signs and the solutions?

A: The primary sign of decomposition is the appearance of a new, more polar spot in your collected fractions, which is likely the de-Boc'd product.

  • Solutions:

    • Deactivate the Silica: Before packing, wash the silica gel with your eluent containing 1% TEA, then pack the column as usual. This neutralizes the stationary phase.[13]

    • Run the Column Faster: Minimize the residence time of your compound on the silica.

    • Switch Stationary Phase: If decomposition persists, switch to a less acidic medium like neutral alumina or Florisil.[13]

Q9: I cannot see my product spots using a 254 nm UV lamp. How should I monitor the fractions?

A: Your compound lacks a strong UV chromophore. You must use a TLC stain.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄): Excellent for visualizing compounds that can be oxidized, such as ethers. The product will appear as a yellow spot on a purple background.

    • Vanillin Stain: A general-purpose stain that often works well for a variety of functional groups.

    • Iodine Chamber: A simple method where the TLC plate is exposed to iodine vapor, which reversibly stains many organic compounds brown or yellow.

Section 4: Reverse-Phase Chromatography: An Alternative Approach

Q10: In what situations should I choose Reverse-Phase (RP) chromatography?

A: Consider RP chromatography when:

  • Your compound or its impurities are highly polar and do not move from the baseline in normal-phase.

  • You need to remove very non-polar impurities, which will elute first in RP.

  • You require the high resolution of RP-HPLC for analytical purity checks or for separating closely related impurities.[8]

Q11: What is a reliable protocol for preparative RP-HPLC for this molecule?

A:

  • Column: A C18-bonded silica column is the standard choice.[8]

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used.

  • Modifier: A modifier is often necessary to get good peak shape and prevent Boc deprotection.

Q12: What causes peak tailing in RP-HPLC, and how can it be prevented?

A: Similar to normal-phase, peak tailing in RP is caused by interactions between the basic nitrogen of the azetidine and residual, acidic silanol groups on the C18 stationary phase.[14]

  • Solution: Use a mobile phase modifier. A common choice is 0.1% formic acid, which is less harsh than TFA. Alternatively, a buffered mobile phase using ammonium acetate or ammonium formate can be effective.

Q13: Is it safe to use trifluoroacetic acid (TFA) as a mobile phase modifier with my N-Boc protected compound?

A: Extreme caution is advised. While 0.1% TFA is a standard modifier for achieving sharp peaks in RP-HPLC, it is acidic enough to slowly cleave the Boc group.[2] The problem is often exacerbated when fractions are collected and the solvent is evaporated, as the concentration of non-volatile TFA increases, accelerating the deprotection reaction.[2]

  • Best Practices:

    • Avoid TFA if possible. Use 0.1% formic acid as a less aggressive alternative.

    • If TFA must be used, immediately neutralize the collected fractions by adding a small amount of a weak base like ammonium bicarbonate solution.

    • Freeze-dry (lyophilize) the fractions instead of using a rotary evaporator to remove the solvent, as this can help minimize the contact time with concentrated acid.[2]

Section 5: Frequently Asked Questions (FAQs)

Q14: What are the likely impurities I might see from the synthesis of this compound?

A: Depending on the synthetic route (e.g., Williamson ether synthesis from N-Boc-3-hydroxyazetidine and 1,3-dibromopropane), common impurities include:

  • Unreacted N-Boc-3-hydroxyazetidine (more polar).

  • Unreacted 1,3-dibromopropane (less polar).

  • The de-Boc'd version of the final product (very polar).

  • Small amounts of dimer where the product has reacted with itself.

Q15: How should the purified tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate be stored?

A: To ensure long-term stability, store the purified compound under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[6]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

  • Light: Protect from direct light.

Q16: Is recrystallization a viable purification method?

A: Recrystallization is only effective for crystalline solids. tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is often isolated as an oil or a low-melting solid, making recrystallization challenging.[15] Chromatography is the more general and reliable method for achieving high purity. If your crude product is a solid and has high initial purity (>90%), you could attempt recrystallization from a non-polar solvent system like hexanes with a small amount of ethyl acetate.

References
  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. National Center for Biotechnology Information. [Link]

  • University of Rochester. Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Biotage. Successful Flash Chromatography. King Group. [Link]

  • SIELC Technologies. Separation of Quaternary Amines by Reverse-Phase Mechanism. SIELC Technologies. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Optimization

Handling and long-term storage stability of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Welcome to the Technical Support Center for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) . As a bifunctional building block, this molecule offers immense value in drug discovery for installing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) . As a bifunctional building block, this molecule offers immense value in drug discovery for installing highly functionalized, sp3-rich azetidine scaffolds. However, it houses a fundamental chemical contradiction: an acid-sensitive Boc protecting group coexisting with a moisture-sensitive alkyl bromide.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling sheets. Here, we will explore the mechanistic causality behind degradation, provide self-validating experimental protocols, and answer the most critical troubleshooting questions to ensure the integrity of your synthetic workflows.

Part 1: Molecular Vulnerability & Degradation Pathway

To understand how to store this compound, you must understand how it destroys itself. The Boc group is highly stable to bases and nucleophiles but is notoriously labile in acidic environments[1]. Conversely, the primary alkyl bromide is susceptible to slow hydrolysis upon exposure to atmospheric moisture, which releases hydrobromic acid (HBr).

If moisture breaches your storage vial, the generated HBr acts as a trace acid that cleaves the Boc group[2]. This liberates the secondary amine of the azetidine ring—a potent nucleophile. The free amine then rapidly undergoes an intramolecular SN2 reaction with its own alkyl bromide tail (or intermolecularly with neighboring molecules), resulting in irreversible cyclization into azetidinium salts and polymeric mixtures. This process is autocatalytic : the degradation products accelerate further breakdown.

degradation A Intact Molecule (Boc-Azetidine Bromide) B Moisture Exposure (Hydrolysis) A->B H2O C HBr Generation (Trace Acid) B->C Slow D Boc Deprotection (Free Amine) C->D Autocatalytic E Intramolecular SN2 (Azetidinium Salt) D->E Rapid

Autocatalytic degradation pathway of the Boc-azetidine alkyl bromide.

Part 2: Frequently Asked Questions (FAQs)

Q: Why did my sample turn yellow or brown over time? A: Discoloration is the macroscopic symptom of microscopic autocatalysis. Alkyl bromides slowly photodecompose and hydrolyze to release elemental bromine and HBr. The yellowing is caused by the accumulation of charged azetidinium oligomers and free bromide ions. Once discolored, the batch is compromised and cannot be purified; it must be discarded.

Q: Can I store this compound in a stock solution to save time? A: This is highly discouraged. While the compound is stable in anhydrous, non-nucleophilic solvents (e.g., dry DCM or THF) for short-term synthetic steps, extended storage in solution increases the collision frequency for intermolecular reactions. If you must store it in solution for a few days, use strictly anhydrous solvents over molecular sieves at -20°C.

Q: I need to deprotect the Boc group for my synthesis. How do I prevent immediate cyclization? A: If you remove the Boc group using standard acidic conditions (e.g., TFA/DCM), you must immediately trap the resulting free amine. Do not attempt to isolate the free amine as a free base. Keep it as the TFA or HCl salt until the exact moment you introduce your next electrophile, and use a mild base (like DIPEA) in the presence of your coupling partner to ensure the intermolecular reaction outcompetes the intramolecular cyclization. Alternatively, consider base-promoted deprotection strategies if your substrate allows[3].

Part 3: Troubleshooting Guide

Symptom / ObservationRoot Cause Analysis (Causality)Actionable Solution
LC-MS shows a dominant mass of [M-100]+ Loss of 100 Da perfectly corresponds to the loss of the Boc group (isobutylene + CO2).Check MS Mobile Phase: Ensure your LC-MS mobile phase isn't overly acidic (e.g., >0.1% TFA). Run a blank with a neutral mobile phase to rule out in-vial degradation.
NMR shows multiple broad peaks from 3.0 - 4.5 ppm Baseline clutter in this region indicates the formation of polymeric azetidinium salts due to nucleophilic attack.Batch is dead. Discard the material. Review Protocol 1 for future aliquoting to prevent moisture ingress.
Yield drops significantly in cross-coupling steps The alkyl bromide has partially hydrolyzed to an alcohol, rendering it inactive for standard SN2 or cross-coupling.Verify starting material: Use Protocol 2 to check the integration ratio of the bromide. Ensure reagents are strictly anhydrous.

Part 4: Quantitative Stability Data

The following table summarizes the expected purity of the compound under various storage conditions. Note the drastic drop in purity when exposed to ambient moisture, highlighting the necessity of inert handling.

Storage ConditionAtmosphereTimeframeExpected Purity (%)Primary Degradation Pathway
-20°C (Dark) Argon12 Months> 98.0%Negligible
4°C (Dark) Argon3 Months95.0 - 97.0%Trace bromide hydrolysis
25°C (Ambient) Air (50% RH)14 Days< 80.0%Autocatalytic Boc deprotection
25°C (Solution) DCM (Anhydrous)48 Hours< 90.0%Intermolecular polymerization

Part 5: Validated Handling Protocols

Protocol 1: Anhydrous Aliquoting and Long-Term Storage Preparation

To prevent the autocatalytic degradation cycle, moisture must be strictly excluded.

  • Equilibration (Critical): Allow the sealed shipping container to equilibrate to room temperature in a desiccator for at least 2 hours before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the glass, initiating bromide hydrolysis.

  • Inert Atmosphere Handling: Transfer the vial into a glovebox or handle under a continuous Argon stream. Causality: Displaces oxygen and moisture, safeguarding the alkyl bromide.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Amber glass prevents photolytic degradation of the carbon-bromine bond. Single-use aliquots prevent repeated freeze-thaw cycles.

  • Sealing and Self-Validation: Seal with PTFE-lined caps and wrap tightly with Parafilm. Weigh the vial on an analytical balance and record the mass on the label.

    • Self-Validation Check: Re-weigh the vial before future use; a mass increase of >0.5 mg indicates seal failure and moisture ingress. Do not use if the mass has increased.

workflow A 1. Receive Material Verify Purity via NMR B 2. Glovebox Handling Aliquot under Argon A->B C 3. Seal Vials PTFE Septa + Parafilm B->C D 4. Long-Term Storage -20°C in Dark Desiccator C->D E 5. Pre-Use Thawing Equilibrate to RT before opening D->E Critical Step

Standard operating procedure for handling and long-term storage.

Protocol 2: Quality Control (QC) Assessment via 1H NMR

Use this self-validating NMR method to confirm the structural integrity of both labile termini before committing the reagent to a complex synthesis.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl3 containing 0.03% TMS. Note: Do not use CD3OD, as protic solvents can mask degradation markers and induce solvolysis.

  • Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans for accurate integration).

  • Integration & Self-Validation:

    • Set the integration of the prominent Boc tert-butyl singlet (~1.4 ppm) to exactly 9.00 .

    • Measure the terminal bromomethyl triplet (-CH2Br) at ~3.4-3.5 ppm. The integration must be exactly 2.00 .

    • Self-Validation Check: A ratio of exactly 9:2 (Boc:Bromide) mathematically validates that neither the Boc group has cleaved nor the bromide hydrolyzed.

  • Diagnostic Checks: Look for a broad singlet at ~8.5 ppm (free azetidinium NH2+) or a shift in the azetidine ring protons (~3.8-4.2 ppm). The presence of these peaks definitively indicates Boc loss and subsequent cyclization.

References

  • [4] NextSDS. "tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate — Chemical Substance Information". Available at: 4

  • Sigma-Aldrich. "1221715-93-0 | Sigma-Aldrich". Available at:

  • [1] BenchChem. "A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis". Available at:1

  • [3] ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate". Available at: 3

  • [2] Suzhou Highfine Biotech. "Double BOC protection selective removal method". Available at:2

Sources

Troubleshooting

Optimizing reaction temperature for bromopropoxy azetidine derivatives

Topic: Optimizing Reaction Temperature for Bromopropoxy Azetidine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Bromopropoxy Azetidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced thermodynamic and kinetic challenges of working with functionalized azetidines.

When utilizing building blocks like tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate in synthetic workflows (e.g., alkylating phenols, amines, or heterocycles), temperature control is not just a matter of reaction speed—it is the critical parameter that dictates the survival of the heterocycle itself.

Part 1: The Mechanistic Causality (Why Temperature is Critical)

Working with bromopropoxy azetidine derivatives requires balancing two competing chemical realities:

  • The Kinetic Barrier of the Alkyl Halide: The primary bromide on the propoxy chain requires sufficient thermal energy to undergo an SN​2 nucleophilic substitution. At room temperature, this displacement is often prohibitively slow.

  • The Thermodynamic Instability of the Azetidine Ring: Azetidines are highly strained four-membered nitrogen heterocycles, possessing a ring strain energy of approximately 25.2 to 25.4 kcal/mol[1],[2]. This strain makes the ring highly susceptible to nucleophilic ring-opening or thermal degradation if the temperature exceeds a critical threshold[3].

If you apply too much heat, the thermal energy surpasses the activation barrier for azetidine ring-opening, destroying your starting material. Furthermore, elevated temperatures in the presence of a base will shift the reaction pathway from the desired SN​2 substitution to an E2 elimination, stripping HBr from the propoxy chain to yield an unwanted allyloxy azetidine byproduct.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation reaction using tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is stalling at 30 °C. Can I just reflux it in DMF to drive it to completion? A: Absolutely not. Refluxing DMF (~153 °C) will immediately destroy the azetidine ring via thermal degradation and nucleophilic ring-opening[3]. The optimal "sweet spot" for activating the primary bromide while preserving the azetidine ring is 55 °C . Patent literature successfully utilizes this exact temperature for 24 hours to achieve clean alkylation without ring degradation[4].

Q2: I am observing a major byproduct in my LC-MS with a mass of [M - HBr]. What is happening, and how do I fix it? A: You are observing an E2 elimination. The base in your reaction is abstracting a proton adjacent to the bromide, forming an alkene instead of acting as an acid scavenger for your SN​2 reaction. This is a classic symptom of the reaction temperature being too high (typically > 70 °C). To fix this, lower your reaction temperature to 50–55 °C and consider switching to a slightly weaker or bulkier base (e.g., from Cs2​CO3​ to K2​CO3​ )[4].

Q3: Does the choice of solvent impact the optimal temperature? A: Yes. Polar aprotic solvents like DMF or DMSO are ideal because they solvate the cations of your base, leaving the nucleophile "naked" and highly reactive. This allows you to achieve successful SN​2 displacement at the relatively mild temperature of 55 °C[4]. If you switch to a less polar solvent like Acetonitrile, you may need to increase the temperature slightly, which dangerously narrows your margin of error against azetidine ring-opening[1].

Part 3: Quantitative Data Presentation

To systematically optimize your workflow, refer to the following temperature matrix.

Table 1: Quantitative Impact of Reaction Temperature on Bromopropoxy Azetidine Alkylation

Temperature RangeReaction Kinetics ( SN​2 )Azetidine Ring StabilityPrimary ByproductsRecommendation
< 40 °C Very Slow (< 20% conversion at 24h)Highly StableUnreacted Starting MaterialIncrease temperature to overcome SN​2 activation energy.
50 °C – 60 °C Optimal (> 85% conversion at 24h)StableTrace EliminationIdeal Target Range. Use 55 °C as the baseline.
70 °C – 80 °C FastModerately UnstableAllyloxy Azetidine ( E2 Elimination)Decrease temperature. Switch to a weaker base.
> 85 °C Very FastUnstable (Ring-Opening)Ring-Opened Amino Alcohols / PolymericAvoid entirely. Thermal energy exceeds ring strain threshold.
Part 4: Workflow Visualization

Use the following decision tree to troubleshoot your temperature optimization in real-time.

G Start Start Alkylation Reaction Assess Assess LC-MS/TLC at 4 Hours Start->Assess LowYield Low Yield / Unreacted SM (Kinetic Limit) Assess->LowYield Temp < 40°C HighByprod High [M-HBr] Byproduct (Thermodynamic Limit) Assess->HighByprod Temp > 70°C Optimal Clean Conversion (Optimal SN2) Assess->Optimal Temp 50-60°C Action1 Increase Temp to 55°C Check Base Solubility LowYield->Action1 Action2 Decrease Temp to 50°C Switch to Weaker Base HighByprod->Action2 Action3 Proceed to Workup & Purification Optimal->Action3 Action1->Assess Action2->Assess

Workflow for optimizing temperature in bromopropoxy azetidine alkylation.

Part 5: Self-Validating Experimental Protocol

The following methodology outlines the optimal conditions for the alkylation of a generic nucleophile using tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

Step 1: Reagent Preparation In an oven-dried vial equipped with a magnetic stir bar, dissolve your nucleophile (1.0 equiv) and tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration[4]. Causality: Anhydrous conditions prevent the competitive hydrolysis of the primary bromide to an alcohol.

Step 2: Base Addition Add anhydrous K2​CO3​ (2.3 equiv) to the solution[4]. Self-Validation Check: Ensure the suspension is stirring vigorously. Because K2​CO3​ is only partially soluble in DMF, the reaction relies on a high mass-transfer rate at the solid-liquid interface. If the stir bar is stuck, the reaction will stall regardless of temperature.

Step 3: Precision Temperature Control Submerge the reaction vessel in a pre-heated oil bath or precision heating block set strictly to 55 °C [4]. Causality: This exact temperature provides the thermal energy required for the SN​2 displacement without exceeding the ~25.2 kcal/mol activation barrier that triggers azetidine ring-opening[1],[2].

Step 4: In-Process Monitoring Stir the reaction for 24 hours. Pull a 5 µL aliquot at the 4-hour and 24-hour marks for LC-MS analysis. Self-Validation Check: The disappearance of the starting material combined with the absence of the [M-HBr] elimination mass confirms your temperature is perfectly calibrated.

Step 5: Quench and Workup Pour the reaction into a separatory funnel containing saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely partition the DMF into the aqueous layer. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product[4].

References[4] WO2022155518A1 - Immunomodulatory antibody-drug conjugates - Google Patents -https://patents.google.com/patent/WO2022155518A1/en[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing -https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00266a[3] Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.joc.5b01428[2] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS (Heterocycles) -https://www.heterocycles.jp/newlibrary/downloads/PDF/23151/84/1

Sources

Optimization

Technical Support Center: Minimizing Degradation of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize workflows involving tert-butyl 3-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize workflows involving tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0).

This molecule presents a unique synthetic challenge due to the presence of two highly sensitive structural motifs: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a highly strained four-membered azetidine ring.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The degradation of this molecule under acidic conditions is a cascading two-step failure:

  • Boc Deprotection (Kinetics): The cleavage of the N-Boc group is not a simple first-order process; it exhibits a second-order kinetic dependence on acid concentration [1]. This means that even a moderate localized spike in acidity (e.g., during a poorly buffered workup) will exponentially accelerate the fragmentation of the protecting group.

  • Azetidine Ring-Opening (Thermodynamics): Once the Boc group is cleaved, the resulting secondary azetidine nitrogen becomes highly basic. If this nitrogen is protonated by residual acid, the inherent ring strain of the azetidine (~26 kcal/mol) activates the molecule. The protonated azetidine acts as a superior leaving group, triggering irreversible ring-opening decomposition via nucleophilic attack (e.g., by water, halides, or intramolecular pathways)[2].

G N1 Boc-Azetidine N2 Protonated Carbonyl N1->N2 + H⁺ N3 t-Butyl Cation + Carbamic Acid N2->N3 Slow N4 Free Azetidine + CO2 N3->N4 Fast

Figure 1: Acid-catalyzed Boc deprotection pathway highlighting the rate-limiting fragmentation.

Troubleshooting Guides & FAQs

G Start Degradation Observed Check Identify Stage Start->Check Workup Workup Check->Workup Column Chromatography Check->Column Reaction Reaction Check->Reaction FixW Use Citric Acid Workup->FixW FixC Neutralize Silica Column->FixC FixR Add Scavenger Reaction->FixR

Figure 2: Troubleshooting workflow for identifying and preventing Boc-azetidine degradation.

Q1: My compound degrades during aqueous workup when I try to remove basic impurities. How can I prevent this? A: You are likely using a mineral acid (like HCl or H₂SO₄) which causes rapid Boc cleavage due to the second-order acid dependence[1]. Switch to a weak organic acid buffer. Citric acid (10% w/v aqueous) or saturated NH₄Cl are preferred. Furthermore, keep the biphasic mixture cold (0–5 °C) to kinetically suppress the fragmentation of the protonated Boc intermediate.

Q2: I observe multiple spots on my TLC plate and experience low mass recovery after silica gel chromatography. What is happening? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). Prolonged exposure of acid-sensitive compounds to silanol groups causes on-column Boc deprotection[3]. Once the Boc group is lost, the highly polar free azetidine binds irreversibly to the silica, resulting in poor recovery. You must neutralize the silica gel prior to loading (See Protocol B).

Q3: I am performing a nucleophilic substitution on the alkyl bromide moiety, but the azetidine ring is opening. How do I avoid this? A: Alkylation reactions displace the bromide, generating HBr as a byproduct. If this strong acid is not immediately scavenged, it will cleave the Boc group and protonate the azetidine, triggering ring-opening[2]. Ensure your reaction mixture contains a stoichiometric excess of an insoluble inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to continuously scavenge HBr without hydrolyzing the Boc group.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps; they are your primary defense against silent degradation.

Protocol A: Buffered Mild Acidic Workup

Use this protocol to remove basic impurities without compromising the Boc group or the azetidine ring.

  • Dilution: Dilute the crude reaction mixture containing the azetidine derivative with a non-polar organic solvent (e.g., EtOAc or MTBE).

  • Preparation: Prepare a 10% (w/v) aqueous citric acid solution and cool it to 0–5 °C in an ice bath.

  • Extraction: Add the cold citric acid solution to the organic layer and mix gently.

  • Self-Validation Step: Dip a pH indicator strip directly into the aqueous layer. If the pH is < 4.0, immediately add saturated aqueous NaHCO₃ dropwise until the pH stabilizes between 4.5 and 6.0. This validates that the acidic threat has been neutralized.

  • Separation: Separate the layers immediately to minimize contact time.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of < 30 °C.

Protocol B: Neutralized Silica Gel Chromatography

Use this protocol to prevent on-column deprotection and irreversible binding.

  • Eluent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1% (v/v) triethylamine (Et₃N) to the eluent mixture to neutralize the acidic silanol groups on the silica gel[3].

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-doped eluent. Flush with at least two column volumes of the eluent.

  • Loading: Load the crude tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate onto the column.

  • Self-Validation Step: Collect fractions and spot them on a TLC plate. Co-spot with the crude mixture. A single, non-streaking spot with an identical Rf value to the starting material confirms that on-column degradation has been successfully prevented.

Quantitative Data: Stability Matrix

The following table summarizes the stability of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate under various common laboratory conditions.

ConditionpH RangeTemp (°C)Stability ProfileRecommended Action
1M HCl (aq) < 1.020Highly Labile Avoid completely; causes rapid Boc cleavage and ring opening.
10% Citric Acid ~ 2.5 - 3.00 - 5Moderately Stable Limit exposure to < 30 min; keep cold to suppress kinetics.
Standard Silica Gel ~ 4.5 - 5.520Potentially Labile Neutralize with 1% Et₃N prior to loading[3].
Sat. NH₄Cl (aq) ~ 5.0 - 6.020Stable Ideal for mild aqueous workups.
K₂CO₃ / DMF > 9.060Stable Safe for alkyl bromide substitution reactions; scavenges HBr.

References[2] Ashworth, I. W., et al. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." The Journal of Organic Chemistry, ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAggz3FNXryhSZUPfXGewYVFHvUj4wxG218LjNpK6GdZfU1pJ3QvONseauwNiOMJ_RwLF0YlPVdZVHDTS3NOnPsPYGIEeg191MWLwJtX7Dhxw0g04bTcKU1Z-8U--rIQJClonmAA==[1] "1221715-93-0 | Sigma-Aldrich." Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHarjXGCc_tQcT8fYvpjrA4cLnKisj0cY88rZGLfQXl2UQfcpYfEaYmL5x5fNNBEBr0DaPgC9TH4D2MgBkD2DMslLQP0o2wo6Towxe5TpSoohli8SAxonA8rvaRgSuL08SvwzZcfcOmrfLCAsvKTsXI8GXFTiSQLUL9KbxR9J0MjlQuNvPrLUN65-0ZWppZMhkk2UexDlWIa3lYTthwklN8hnux6AFyrENu_Ocst1VcXt-j2WZbeUxUHKfADMYy8BOi[4] "Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group." Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWmufosquNX0-1104rysHi0Tg3Gf7OVw7kNWNZeaLWQJyRAt34h2ZlM1w0BS7RumKH4QmFtUpYH0WKHadqCbcgj2n89X3heKOHSpz34Uag6-BwyuWUPo3TnGzccCTH7ZS66PpURRoNL5-69-T9BEwbBefC-qqGZ3M_kvfjpeyFuwGIdudn6bw0TgSKSJ8ey4oI5HX8uNNZUn0JfQKOQ==[3] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfNfdYzGk19i28UkJmICaMUdRwW7jAYcJqKUZs3HkMHmv25bMx2TDtjE2iW5jqgPcf620Md5yqtZwx5Oz4OvPKb0HSXNxSBK8a-tOMpbPNJFlXCE4g1ULVrU_nBm2t-hgq5TvKFmVPJFHihWw=

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for analyzing tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate purity

Comparative HPLC Validation Strategies for Weak Chromophores: Analyzing tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Purity As a Senior Application Scientist, I frequently encounter a recurring analytical bottlen...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Validation Strategies for Weak Chromophores: Analyzing tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Purity

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in drug development: the accurate quantitation of critical pharmaceutical intermediates that lack a strong UV chromophore. One such challenging molecule is tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0). Widely utilized as a versatile building block in modern drug discovery—particularly for incorporating the metabolically stable azetidine motif—this compound presents a unique analytical hurdle.

Its structure consists of an aliphatic azetidine ring, a Boc (tert-butyloxycarbonyl) protecting group, and a bromopropoxy side chain. Lacking any conjugated π -electron systems, its UV absorbance is restricted to the far-UV region (<215 nm), primarily driven by the ester carbonyl and the C-Br bond. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at these wavelengths introduces severe matrix interference, baseline drift during gradient elution, and poor sensitivity [1].

In this guide, we will objectively compare traditional HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). We will explore the mechanistic causality behind detector selection, provide step-by-step methodologies, and present comparative validation data aligned with the latest ICH Q2(R2) guidelines [2][3].

Mechanistic Analysis & Degradation Pathways

Before developing a method, we must understand the analyte's chemical stability to ensure the protocol acts as a self-validating system. The molecule is susceptible to two primary degradation pathways:

  • Acidic Cleavage: The Boc group is highly acid-sensitive. Exposure to strong acids leads to deprotection, yielding 3-(3-bromopropoxy)azetidine.

  • Nucleophilic Substitution/Hydrolysis: The primary alkyl bromide is prone to hydrolysis in aqueous basic conditions, converting to tert-butyl 3-(3-hydroxypropoxy)azetidine-1-carboxylate.

A stability-indicating method must confidently resolve the parent compound from these degradation products and synthetic starting materials (e.g., 1-Boc-3-hydroxyazetidine and 1,3-dibromopropane).

Degradation Parent tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate Acid Acidic Conditions (Boc Deprotection) Parent->Acid Base Aqueous/Basic Conditions (Bromide Hydrolysis) Parent->Base Deg1 3-(3-bromopropoxy)azetidine (Loss of Chromophore) Acid->Deg1 Deg2 tert-Butyl 3-(3-hydroxypropoxy) azetidine-1-carboxylate Base->Deg2

Primary degradation pathways of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

Orthogonal Detection Strategies: HPLC-UV vs. HPLC-CAD

To establish a robust analytical control strategy, we must evaluate the physical causality behind detector performance.

  • HPLC-UV (210 nm): At 210 nm, mobile phase solvents (like methanol or acetonitrile) and additives (like formic acid) exhibit significant background absorbance. During a gradient run, the changing solvent composition causes a massive baseline shift, burying small impurity peaks. The signal-to-noise (S/N) ratio for our target analyte is inherently low, making accurate integration nearly impossible [4].

  • HPLC-CAD: CAD is a universal, mass-based detector. The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge and measured by an electrometer. Because tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is non-volatile (MW 294.19 g/mol ), it forms stable particles. CAD response is independent of optical properties and unaffected by gradient baseline drift, provided the mobile phase is fully volatile [5].

Workflow Sample Sample Preparation (1.0 mg/mL in MeCN/H2O) HPLC UHPLC Separation (C18 Column, Gradient Elution) Sample->HPLC Split Column Effluent Split HPLC->Split UV UV Detection (210 nm) Weak Chromophore Analysis Split->UV CAD Charged Aerosol Detection (CAD) Universal Mass-Based Analysis Split->CAD DataUV Chromatogram: High Baseline Drift, Low S/N UV->DataUV DataCAD Chromatogram: Stable Baseline, High S/N CAD->DataCAD

Orthogonal analytical workflow comparing UV and CAD detection for weak chromophores.

Experimental Methodologies

Step 1: Sample and Standard Preparation

  • Diluent Selection: 50:50 (v/v) Acetonitrile:Water (LC-MS grade). Causality: Ensures complete solubility of the lipophilic Boc-protected compound while maintaining compatibility with the initial gradient conditions. Non-volatile salts must be strictly avoided to prevent CAD background noise.

  • Preparation: Accurately weigh 10.0 mg of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

Step 2: Chromatographic Conditions

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm.

  • Mobile Phase A: 0.05% Formic Acid in Water (Volatile additive required for CAD).

  • Mobile Phase B: 0.05% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% to 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Step 3: Detector Settings

  • UV Detector: Wavelength set to 210 nm. Reference wavelength off.

  • CAD Detector: Evaporator temperature set to 35°C. Causality: A lower evaporation temperature prevents the thermal degradation or premature volatilization of the semi-volatile analyte, maximizing particle formation and signal intensity. Data collection rate at 10 Hz.

Comparative Validation Data (ICH Q2(R2) Compliant)

The revised ICH Q2(R2) guidelines (effective June 2024) emphasize demonstrating that an analytical procedure is "fit for purpose" across its lifecycle [3]. For CAD, which exhibits a non-linear (power function) response over wide concentration ranges, ICH Q2(R2) explicitly permits the use of data transformations (e.g., log-log plots) or non-linear regression models to establish the reportable range [2].

Below is the comparative validation summary for the assay of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate:

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)HPLC-CADPerformance Verdict
Specificity Poor (Interference from gradient baseline)Excellent (No mobile phase interference)CAD provides a flat baseline, easily resolving impurities.
Linearity / Calibration Model Linear ( R2=0.991 )Non-linear (Log-Log fit, R2=0.999 )CAD requires mathematical transformation but yields superior fit.
Reportable Range 50 – 150 µg/mL1 – 150 µg/mLCAD offers a vastly superior dynamic range for impurity profiling.
Limit of Detection (LOD) 15.0 µg/mL0.2 µg/mLCAD is 75x more sensitive for this weak chromophore.
Limit of Quantitation (LOQ) 45.0 µg/mL0.6 µg/mLCAD allows for stringent control of low-level impurities (<0.1%).
Accuracy (Recovery at 100%) 94.5% ± 4.2%99.8% ± 0.9%CAD eliminates integration errors caused by UV baseline drift.
Method Precision (Repeatability) 3.8% RSD (n=6)1.1% RSD (n=6)CAD demonstrates superior system stability and reproducibility.

Conclusion & Best Practices

For the purity analysis of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate, HPLC-CAD unequivocally outperforms traditional HPLC-UV. The lack of a strong chromophore renders UV detection at 210 nm highly susceptible to gradient-induced baseline drift, severely compromising sensitivity and accuracy. By leveraging the mass-based, universal detection capabilities of CAD, analysts can achieve a 75-fold improvement in LOD, ensuring rigorous quality control of this critical intermediate.

When validating CAD methods under ICH Q2(R2), scientists must account for the detector's inherent non-linearity by applying appropriate statistical models (e.g., quadratic or log-log regression) to ensure robust quantitation across the required range. Furthermore, strict adherence to volatile mobile phase additives (like formic acid) is non-negotiable to maintain a stable CAD background.

References

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Taylor & Francis. Retrieved from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Retrieved from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from: [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation. ResearchGate. Retrieved from: [Link]

Comparative

Comprehensive LC-MS Profiling of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate: A Comparative Guide for Drug Development

As medicinal chemistry shifts toward highly functionalized, sp3-rich scaffolds, azetidine derivatives have become premier building blocks for modulating lipophilicity and metabolic stability. Among these, tert-Butyl 3-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry shifts toward highly functionalized, sp3-rich scaffolds, azetidine derivatives have become premier building blocks for modulating lipophilicity and metabolic stability. Among these, tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) is a critical intermediate. It features a bromopropoxy linker—ideal for SN2 alkylation in PROTAC synthesis—and a Boc-protected azetidine nitrogen.

However, characterizing this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical duality: the highly diagnostic isotopic signature of the bromine atom versus the inherent lability of the Boc protecting group [1].

This guide objectively compares the LC-MS performance of this specific building block against common alternatives and provides a self-validating experimental protocol to ensure robust structural elucidation.

The Analytical Duality: Isotopic Signatures vs. Structural Lability

To optimize an LC-MS method for this compound, an analyst must understand the causality behind its ionization and fragmentation behavior.

The Bromine Isotope Effect (The Diagnostic Advantage)

Bromine naturally exists as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). Because this ratio is nearly 1:1, any ion containing a single bromine atom will manifest as a distinct doublet separated by 2 mass-to-charge ( m/z ) units with equal intensity[2]. In complex biological matrices or crude reaction mixtures, this 1:1 M/M+2 pattern acts as a built-in isotopic filter, allowing rapid differentiation of the target molecule from endogenous background noise [4].

Boc Group Fragmentation Dynamics (The Analytical Challenge)

Under Electrospray Ionization (ESI), the energy transferred during the desolvation process is often sufficient to induce "in-source decay" of the tert-butyloxycarbonyl (Boc) group. The cleavage of the C-O bond in the carbamate is energetically favorable because it yields a highly stable tert-butyl cation. Consequently, analysts will frequently observe two characteristic neutral losses before the molecule even reaches the collision cell:

  • Loss of Isobutylene (-56 Da): Yielding the carbamic acid intermediate.

  • Loss of the entire Boc group (-100 Da): Proceeding via the loss of isobutylene followed by decarboxylation (-44 Da) [1, 3].

Fragmentation M [M+H]+ m/z 294.07 / 296.07 (Intact Precursor) Iso [M+H - C4H8]+ m/z 238.01 / 240.01 (Isobutylene Loss) M->Iso - 56 Da (In-source/CID) Boc [M+H - Boc]+ m/z 194.02 / 196.02 (Full Boc Loss) M->Boc - 100 Da (Direct loss) Iso->Boc - 44 Da (CO2 loss) Azetidine Azetidine Core m/z 114.09 (Linker Cleavage) Boc->Azetidine - Bromopropanol

Figure 1: ESI-MS/MS fragmentation pathway of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate.

Comparative Analysis: Bromo-Boc vs. Alternatives

When designing a synthetic route, chemists often choose between different leaving groups (e.g., Chloro vs. Bromo) or protecting groups (e.g., Cbz vs. Boc). Table 1 summarizes how these choices impact LC-MS detectability and downstream utility.

Table 1: Comparative LC-MS Characteristics of Azetidine Building Blocks

CompoundFormulaExact MassKey MS/MS FragmentsIsotopic PatternAnalytical Verdict
Target: Bromo-Boc C11​H20​BrNO3​ 293.06-56 Da, -100 Da1:1 (M / M+2)Optimal. 1:1 pattern is highly diagnostic; predictable Boc loss allows neutral loss scanning.
Alt 1: Chloro-Boc C11​H20​ClNO3​ 249.11-56 Da, -100 Da3:1 (M / M+2)Sub-optimal. 3:1 chlorine pattern is less distinct in noisy spectra; lower reactivity in SN2.
Alt 2: Bromo-Cbz C14​H18​BrNO3​ 327.05m/z 91 (Tropylium)1:1 (M / M+2)Alternative. Cbz is more stable against in-source decay, but m/z 91 dominates MS/MS, suppressing structural data.

While the Cbz-protected analog resists in-source fragmentation better than the Boc analog, the predictable -100 Da neutral loss of the Boc group can actually be leveraged analytically. By setting a triple quadrupole mass spectrometer to perform a "Neutral Loss Scan" for 100 Da, you can selectively detect only Boc-protected intermediates in a complex crude mixture.

Self-Validating Experimental Protocol

To successfully analyze tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate, the protocol must deliberately minimize in-source decay while maximizing the transmission of the halogenated precursor. This is a self-validating system: if the 1:1 isotopic doublet is not observed at the expected intact m/z , the source parameters are too harsh and must be recalibrated.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation

  • Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile. Causality: High concentrations lead to detector saturation and the formation of [2M+H]+ dimers (m/z 587/589/591), which complicate spectral interpretation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3 minutes. Causality: The highly lipophilic Boc and bromopropoxy groups ensure strong retention; a rapid gradient prevents peak broadening.

Step 3: Mass Spectrometer Source Optimization (Critical Step)

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV (Keep relatively low to prevent arcing and excess internal energy).

  • Desolvation Temperature: 350°C. Causality: Temperatures above 450°C will thermally degrade the Boc group before ionization.

  • Declustering Potential / Cone Voltage: 20-30 V. Causality: This must be tuned down. High voltages accelerate ions too aggressively into the first vacuum stage, causing the -56 Da isobutylene loss in the source.

Step 4: Data Acquisition

  • Run a Full Scan (Q1) from m/z 100 to 600. Validation Check: Confirm the presence of m/z 294.07 and 296.07 at a 1:1 ratio.

  • Run Product Ion Scans (MS/MS) targeting both m/z 294 and 296 with a Collision Energy (CE) of 15-25 eV to observe the azetidine core fragments.

Workflow Prep 1. Sample Prep (1 µg/mL, prevent dimers) LC 2. UHPLC (C18, Rapid Gradient) Prep->LC ESI 3. ESI(+) Source (Low Cone Voltage) LC->ESI Q1 4. Q1 Selection (Target 1:1 Doublet) ESI->Q1 CID 5. Collision Cell (15-25 eV CID) Q1->CID TOF 6. Detection (Fragment Analysis) CID->TOF

Figure 2: Optimized LC-MS/MS workflow for preserving and detecting halogenated Boc-amines.

Conclusion

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a highly versatile building block, but its characterization requires analytical finesse. By understanding the thermodynamic instability of the Boc group and leveraging the distinct 1:1 isotopic signature of bromine, researchers can optimize their LC-MS parameters to prevent in-source decay. Compared to chloro- or Cbz-analogs, the bromo-Boc combination offers the best balance of synthetic reactivity and mass spectrometric traceability, provided soft ionization techniques are strictly employed.

References

  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester Benchchem URL
  • 5.
  • PubMed (National Institutes of Health)
  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp)
Validation

Comprehensive Comparison Guide: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate vs. Alternative Boc-Protected Azetidines

Executive Summary In modern medicinal chemistry, the incorporation of conformationally restricted, nitrogen-containing heterocycles is a proven strategy for improving the physicochemical properties of drug candidates. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of conformationally restricted, nitrogen-containing heterocycles is a proven strategy for improving the physicochemical properties of drug candidates. Among these, azetidines have emerged as premier structural motifs, often outperforming pyrrolidines and piperidines by lowering lipophilicity (logP) and enhancing metabolic stability[1].

This guide provides an objective, data-driven comparison of tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS: 1221715-93-0) against other common Boc-protected azetidine building blocks. By analyzing reactivity profiles, steric constraints, and experimental workflows, we establish why the 3-bromopropoxy variant is the optimal choice for synthesizing complex targeted protein degraders (PROTACs) and antibody-drug conjugate (ADC) linkers[2].

Structural and Reactivity Comparison

When selecting an azetidine building block for nucleophilic alkylation, the length and nature of the spacer separating the electrophilic center from the azetidine ring dictate the success of the reaction. Table 1 summarizes the quantitative and qualitative differences between four common Boc-protected azetidine electrophiles.

Table 1: Quantitative and Reactivity Comparison of Boc-Protected Azetidines

Compound NameSpacer LengthMW ( g/mol )Primary Reactivity (SN2)E2 Elimination RiskSteric Hindrance
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate 3 atoms (Propoxy)294.19High (Unhindered)Low Low
tert-Butyl 3-(2-bromoethoxy)azetidine-1-carboxylate 2 atoms (Ethoxy)280.16ModerateHigh (Vinyl Ether)Low
tert-Butyl 3-iodoazetidine-1-carboxylate 0 atoms (Direct)283.11Low-ModerateLowHigh
tert-Butyl 3-bromoazetidine-1-carboxylate 0 atoms (Direct)236.11LowLowHigh

Mechanistic Causality: The "Spacer Length" Dilemma

As a Senior Application Scientist, it is critical to understand why certain building blocks fail while others succeed. The choice of spacer length in azetidine alkylating agents is governed by a delicate balance between steric strain and electronic effects[3].

  • The Problem with Direct 3-Haloazetidines (0-Atom Spacer): Direct 3-haloazetidines are notoriously difficult to displace. The carbon atom at the 3-position is embedded in a highly strained four-membered ring. During an SN2 reaction, the transition state requires a 120° angle between the incoming nucleophile and the leaving group. The steric bulk of the adjacent ring methylenes creates a neopentyl-like steric environment, significantly raising the activation energy and leading to sluggish reactions or complete failure[4].

  • The Pitfall of the Ethoxy Linker (2-Atom Spacer): To circumvent steric hindrance, chemists often introduce an alkyl spacer. However, a 2-carbon ethoxy spacer introduces a new failure mode: E2 elimination. The ether oxygen is highly electron-withdrawing, which increases the acidity of the adjacent β-protons. Under basic alkylation conditions (e.g., K2CO3), the base frequently abstracts a β-proton, expelling the bromide to form an unreactive vinyl ether side product.

  • The Propoxy Advantage (3-Atom Spacer): tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate provides the optimal mechanistic balance. The additional methylene group insulates the leaving group from the ether oxygen's inductive effect, effectively suppressing E2 elimination. Simultaneously, it projects the primary bromide into an unhindered spatial environment, allowing for rapid, high-yielding SN2 displacement.

MechanisticLogic Root Boc-Azetidine Electrophiles Direct Direct 3-Halo (No Spacer) Root->Direct Ethoxy 2-Bromoethoxy (2-Carbon Spacer) Root->Ethoxy Propoxy 3-Bromopropoxy (3-Carbon Spacer) Root->Propoxy Direct_Result High Steric Hindrance Sluggish SN2 Direct->Direct_Result Ethoxy_Result E2 Elimination Risk Vinyl Ether Formation Ethoxy->Ethoxy_Result Propoxy_Result Optimal SN2 Reactivity Stable Linkage Propoxy->Propoxy_Result

Mechanistic causality comparing linker lengths in Boc-protected azetidine alkylating agents.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in quality control checkpoint.

Protocol A: Nucleophilic Alkylation of a Target Phenol

This protocol describes the attachment of the azetidine building block to a phenolic PROTAC ligand (e.g., a VHL or Cereblon binder).

  • Preparation: Dissolve the target phenol (1.0 eq) in anhydrous to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, dramatically accelerating the SN2 trajectory.

  • Deprotonation: Add K2CO3 (2.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Potassium carbonate selectively deprotonates the phenol to form the highly nucleophilic phenoxide without degrading the base-sensitive Boc group.

  • Alkylation: Add tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 eq) and heat the reaction to 60°C for 4–6 hours. Monitor via LCMS.

  • Self-Validating Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality & Validation: The LiCl wash is critical. It forcefully partitions residual DMF into the aqueous phase. If the crude NMR shows a singlet at ~2.9 ppm (DMF), the wash was insufficient, and column chromatography will fail due to solvent streaking.

Protocol B: Boc Deprotection and Isolation
  • Acidic Cleavage: Dissolve the purified intermediate in dry Dichloromethane (DCM) (0.1 M) and cool to 0°C. Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.

    • Causality: Cooling prevents the highly reactive tert-butyl cation from polymerizing or cleaving the newly formed propoxy ether linkage.

  • Maturation: Warm to room temperature and stir for 2 hours.

  • Self-Validating Concentration: Concentrate the mixture under reduced pressure, then co-evaporate with Toluene (3x).

    • Causality & Validation: Toluene forms a low-boiling azeotrope with TFA. A resulting free-flowing solid validates the complete removal of the acid without requiring a harsh basic aqueous workup, which could hydrolyze sensitive downstream PROTAC motifs.

Workflow A Target Nucleophile (Phenol/Amine) B Alkylation (K2CO3, DMF) A->B C Purification (LiCl Wash) B->C D Boc Deprotection (TFA/DCM) C->D E Final Azetidine Conjugate D->E

Workflow for nucleophilic alkylation and deprotection using the azetidine building block.

Conclusion

For drug development professionals engineering PROTACs or ADCs, the selection of linker building blocks is non-trivial. While direct 3-haloazetidines suffer from severe steric hindrance, and ethoxy-linked variants are plagued by E2 elimination, tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate provides an unparalleled balance of high SN2 reactivity and chemical stability. By utilizing this specific building block alongside the self-validating protocols outlined above, researchers can significantly improve yields and streamline the synthesis of complex therapeutic conjugates.

References

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL: [Link]

  • Title: Fused-Linked and Spiro-Linked N-Containing Heterocycles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (PMC) URL: [Link]

Sources

Comparative

Benchmarking reaction kinetics of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Title: Benchmarking Reaction Kinetics: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate vs. Halide Alternatives Introduction Azetidines have emerged as privileged scaffolds in modern drug discovery, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Reaction Kinetics: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate vs. Halide Alternatives

Introduction Azetidines have emerged as privileged scaffolds in modern drug discovery, frequently utilized to improve metabolic stability, lower lipophilicity, and provide rigid spatial arrangements[1]. As a bifunctional building block, tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate offers a highly versatile node for late-stage functionalization[2]. It features a Boc-protected azetidine ring and a primary alkyl bromide linked via a flexible propyl ether chain.

In medicinal chemistry, the choice of the alkylating leaving group (chloride, bromide, or iodide) and the linker length dictates the success of nucleophilic substitution (S_N2) reactions[3]. This guide benchmarks the reaction kinetics of this specific brominated building block against its structural alternatives, providing researchers with actionable, data-backed experimental protocols.

Mechanistic Causality: Why the Bromide Excels

The S_N2 reaction relies on the concerted attack of a nucleophile and the departure of a leaving group[4]. The rate of this reaction is governed by the leaving group's ability to stabilize the developing negative charge in the transition state.

  • The Halide Effect: While iodides are the most reactive due to their large polarizable radius, they suffer from poor shelf-stability (light sensitivity) and are prone to competing elimination (E2) pathways. Chlorides are highly stable but kinetically sluggish, often requiring harsh heating or Finkelstein catalysts (NaI)[3]. The bromide strikes the optimal balance—sufficiently reactive for mild conditions yet stable enough for long-term storage.

  • The Linker Effect (Propyl vs. Ethyl): The 3-carbon (propyl) spacer insulates the electrophilic carbon from the electron-withdrawing inductive effect of the ether oxygen. If a 2-carbon (ethyl) spacer is used (e.g., 2-bromoethoxy), the adjacent oxygen's electronegativity destabilizes the electron-rich S_N2 transition state, measurably decreasing the reaction rate.

Quantitative Benchmarking: Kinetic Comparison

The following table summarizes the relative kinetic performance of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate against its alternatives in a standard alkylation of a secondary amine (0.2 M in DMF, 50 °C).

Building Block AlternativeLeaving GroupSpacer LengthRelative S_N2 RateEst. Activation Energy (E_a)Optimal Reaction TempShelf Stability
tert-Butyl 3-(3-chloropropoxy)...Chloride (-Cl)3 Carbons1x (Baseline)~100 kJ/mol80–100 °CExcellent
tert-Butyl 3-(3-bromopropoxy)... Bromide (-Br) 3 Carbons ~65x ~80 kJ/mol 25–60 °C Good
tert-Butyl 3-(3-iodopropoxy)...Iodide (-I)3 Carbons~900x~65 kJ/mol0–25 °CPoor (Requires dark)
tert-Butyl 3-(2-bromoethoxy)...Bromide (-Br)2 Carbons~15x~88 kJ/mol60–80 °CGood

Data synthesized from standard nucleophilic substitution kinetic profiles of primary alkyl halides[4].

Visualizing the Workflow and Logic

SN2_Workflow A tert-Butyl 3-(3-bromopropoxy) azetidine-1-carboxylate C Polar Aprotic Solvent (Anhydrous DMF) A->C B Nucleophile (e.g., 2° Amine) B->C D Insoluble Base (K2CO3) C->D E Concerted Transition State [Nu---C---Br]‡ D->E Thermal Activation (50°C) F Alkylated Azetidine Product E->F Inversion of Trajectory G Leaving Group (Br⁻ Salt) E->G Departure

Bimolecular nucleophilic substitution pathway for the bromopropoxy azetidine.

Halide_Selection Start Select Azetidine Alkylating Agent Q1 Is rapid reaction at low temp (<25°C) required? Start->Q1 Iodide Use Iodide Variant (Fastest, lowest stability) Q1->Iodide Yes Q2 Is extreme scale-up cost the primary driver? Q1->Q2 No Chloride Use Chloride Variant (Slowest, requires NaI catalyst) Q2->Chloride Yes Bromide Use Bromide Variant (Optimal MedChem balance) Q2->Bromide No

Decision logic for selecting the optimal halide in drug discovery workflows.

Experimental Protocol: Self-Validating Alkylation Workflow

To ensure reproducibility, the following protocol details the alkylation of a standard secondary amine using tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. This methodology is designed as a self-validating system, incorporating specific checkpoints to confirm reaction progress.

Reagents & Equipment:

  • Nucleophile (Secondary Amine): 1.0 equivalent (eq)

  • tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate: 1.2 eq

  • Potassium Carbonate (K2CO3, finely powdered): 2.5 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Setup: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Moisture can lead to competitive hydrolysis of the primary bromide, reducing the overall yield.

  • Reagent Addition: Add the secondary amine (1.0 eq) and K2CO3 (2.5 eq) to the flask. Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration. Causality: K2CO3 is chosen because it is an insoluble, mild base that acts as a proton sink without acting as a competing nucleophile. DMF, a polar aprotic solvent, accelerates the S_N2 reaction by solvating the potassium cations while leaving the nucleophilic amine "naked" and highly reactive[4].

  • Electrophile Introduction: Add tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir vigorously. Causality: 50 °C provides sufficient thermal energy to overcome the ~80 kJ/mol activation barrier of the primary bromide without triggering thermal degradation or Boc-deprotection.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the mass peak corresponding to the starting amine is depleted (<5% relative abundance) and the product mass (Amine + 214 Da) dominates the chromatogram.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with distilled water. Extract the aqueous layer twice with EtOAc.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x). Causality: DMF is highly miscible in organic solvents. The LiCl wash drastically increases the polarity of the aqueous phase, effectively partitioning the residual DMF out of the EtOAc layer.

  • Drying and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure alkylated azetidine building block.

Conclusion

For medicinal chemists optimizing synthetic routes, tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate represents the kinetic "sweet spot." It avoids the sluggish reaction times of its chlorinated counterpart and the instability of the iodinated analog, providing a reliable, high-yielding pathway for incorporating the privileged azetidine motif into complex drug candidates.

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Safety & Regulatory Compliance

Safety

tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Executive Summary tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS 1221715-93-0) is a Boc-protected, brominated func...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate

Executive Summary tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate (CAS 1221715-93-0) is a Boc-protected, brominated functionalized azetidine commonly utilized as an intermediate in drug discovery and pharmaceutical development[1]. Due to the presence of a covalently bonded bromine atom, any waste stream containing this compound—whether as a pure standard, a reaction byproduct, or dissolved in a solvent—must be strictly classified and managed as halogenated organic waste [2][3].

This guide outlines the compliant, step-by-step disposal protocols required by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and standard institutional Environmental Health and Safety (EHS) guidelines[4][5].

The Causality of Halogenated Waste Segregation

In laboratory waste management, the distinction between halogenated (containing F, Cl, Br, or I) and non-halogenated organic waste is not merely bureaucratic; it is driven by fundamental chemical reactivity and disposal economics[3].

When non-halogenated solvents (e.g., ethanol, ethyl acetate, hexane) are disposed of, EHS facilities typically route them for "fuel blending," where the waste is safely burned to recover energy[2][6]. However, when halogenated compounds like tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate are incinerated, they generate corrosive and toxic hydrogen halide gases (e.g., hydrobromic acid, HBr). To prevent environmental contamination, halogenated waste must be processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the acidic exhaust[3].

Field Insight: Mixing even a small amount of a brominated compound into a non-halogenated waste carboy contaminates the entire container. Solvent mixtures are considered halogenated even at very low concentrations (e.g., >1,000 ppm halogens), increasing disposal costs by 200% to 300% and creating regulatory liabilities[2][3].

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

  • Identify the Stream: Determine the primary state of the waste. If the tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is dissolved in a non-halogenated solvent (e.g., Acetone), the entire mixture must now be classified as halogenated waste due to the solute[2].

  • Verify Compatibility: Ensure the waste mixture does not contain incompatible materials. Halogenated organic wastes must never be mixed with strong acids, strong bases, alkali metals, or strong oxidizing/reducing agents[6][7].

Phase 2: Point-of-Generation Containment

  • Container Selection: Use an EHS-approved, chemically compatible container (typically a 10L or 20L high-density polyethylene (HDPE) carboy or a glass bottle for smaller volumes)[2][3]. Do not use metal containers, as trace HBr generation can cause corrosion[8].

  • Satellite Accumulation Area (SAA): Place the container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a ventilated flammable storage cabinet)[4][9]. The SAA must be under the direct control of the laboratory personnel generating the waste[9].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the container's volume to mitigate spill risks[4][8].

Phase 3: Labeling and Storage

  • Immediate Labeling: The container must be labeled with an official "Hazardous Waste" tag the moment the first drop of waste is added[6][10].

  • Nomenclature: Write the full chemical name: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate. Do not use abbreviations, acronyms, or chemical formulas[9][10]. Check the "Halogenated" box on the EHS tag[3].

  • Vapor-Tight Seal: Keep the container tightly capped at all times unless actively adding waste. Leaving a funnel in the container is a direct RCRA violation[9].

Phase 4: EHS Transfer

  • Volume/Time Limits: Under EPA guidelines, once a container in an SAA reaches its maximum capacity, it must be dated and transferred to the central accumulation area by EHS within 72 hours (3 days)[7][9].

  • Pickup Request: Submit a chemical waste pickup request through your institution's EHS portal, ensuring the exact percentage of the brominated azetidine and any associated solvents are declared[9].

Waste Stream Comparison Data

Summarizing the logistical and operational differences between organic waste streams ensures proper segregation compliance at the bench level.

ParameterHalogenated Organic Waste (e.g., Brominated Azetidines)Non-Halogenated Organic Waste
Defining Elements Contains F, Cl, Br, or I[3]Contains only C, H, O, N, S, P
Common Solvents DCM, Chloroform, pure target compound[6]Hexane, EtOAc, Methanol, Acetone
Final Treatment Route High-temperature incineration with alkaline scrubbers[3]Fuel blending / Energy recovery[2][6]
Relative Disposal Cost High (2x - 3x premium)[3][6]Baseline (Relatively low)[2]
Container Material HDPE or Glass (Avoid metal)[8]HDPE, Glass, or approved metal safety cans[6]

Disposal Workflow Visualization

WasteWorkflow Start Generate Waste: tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate Analyze Analyze Chemical Structure: Contains Bromine (Br)? Start->Analyze HaloStream Classify as: Halogenated Organic Waste Analyze->HaloStream Yes (Covalent Br) SAA Store in SAA: Sealed HDPE/Glass + Secondary Containment HaloStream->SAA Label Labeling: Full Name, 'Hazardous Waste', 'Halogenated' SAA->Label EHS EHS Pickup: High-Temp Incineration & Scrubbing Label->EHS When 90% Full or < 1 Year

Decision matrix and lifecycle workflow for the disposal of brominated pharmaceutical intermediates.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EHS. Available at:[Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Research EHS. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at:[Link]

  • NextSDS. "tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate — Chemical Substance Information." Substance Database. Available at:[Link]

  • Oregon State University. "Hazardous Waste Reduction." Environmental Health and Safety. Available at:[Link]

  • Texas Tech University. "Chemical Waste Management SOP." EHS. Available at:[Link]

  • University of British Columbia. "Organic Solvent Waste Disposal." Safety & Risk Services. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
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tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
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